KRAS inhibitor-15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H17Cl2FN4OS |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
1-[4-[6-(5-amino-2-chlorophenyl)-5-chloro-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C20H17Cl2FN4OS/c1-2-16(28)26-5-7-27(8-6-26)20-13-10-15(22)17(18(23)19(13)25-29-20)12-9-11(24)3-4-14(12)21/h2-4,9-10H,1,5-8,24H2 |
InChI Key |
RIJPTYRYUVYJJH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=C3C=C(C(=C(C3=NS2)F)C4=C(C=CC(=C4)N)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of KRAS Inhibitor-15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in crucial cellular signaling pathways. Mutations in the KRAS gene are among the most common drivers of human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of well-defined binding pockets. The discovery of a cryptic groove in the switch-II region of the KRAS G12C mutant protein has led to the development of a new class of targeted therapies. This guide provides an in-depth technical overview of the mechanism of action of KRAS inhibitor-15, a potent and selective covalent inhibitor of KRAS G12C.
Core Mechanism of Action
This compound exerts its therapeutic effect by specifically and irreversibly binding to the mutant KRAS G12C protein. This targeted covalent inhibition effectively locks the oncoprotein in an inactive state, thereby abrogating downstream oncogenic signaling.
Covalent Binding to the Switch-II Pocket
The primary mechanism of action of this compound involves the formation of a covalent bond with the cysteine residue at position 12 of the mutant KRAS protein (KRAS G12C). This inhibitor is designed to fit into a shallow pocket, known as the switch-II pocket (S-IIP), which is present when KRAS is in its inactive, guanosine diphosphate (GDP)-bound conformation. The inhibitor possesses a reactive electrophilic "warhead" that specifically and irreversibly attaches to the nucleophilic thiol group of the cysteine-12 residue. This covalent modification is highly selective for the G12C mutant, sparing the wild-type KRAS protein which has a glycine at this position.
Trapping KRAS in the Inactive State
The KRAS protein cycles between an active, GTP-bound state and an inactive, GDP-bound state. This cycling is regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP. Oncogenic mutations, such as G12C, impair the ability of KRAS to hydrolyze GTP, leading to an accumulation of the active, GTP-bound form and constitutive downstream signaling.
By covalently binding to the GDP-bound KRAS G12C, this compound traps the protein in its inactive conformation. This prevents the interaction with GEFs, such as Son of Sevenless (SOS1), thereby inhibiting the exchange of GDP for GTP and blocking the reactivation of the oncoprotein.
Inhibition of Downstream Signaling Pathways
The constitutive activation of KRAS G12C leads to the persistent stimulation of multiple downstream effector pathways that drive tumor cell proliferation, survival, and differentiation. The two major signaling cascades initiated by active KRAS are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. By locking KRAS G12C in an inactive state, this compound effectively suppresses the activation of these critical oncogenic signaling pathways. This leads to the inhibition of tumor cell growth and, in some cases, tumor regression.
Quantitative Data
The following table summarizes the key quantitative data for this compound and, for comparative purposes, two clinically approved KRAS G12C inhibitors, sotorasib and adagrasib.
| Inhibitor | Target | Assay | IC50 | Cell Line | Reference |
| This compound | KRAS G12C | Biochemical | 0.954 µM | - | [1][2][3] |
| p-ERK Inhibition | Cellular | 2.03 µM | MIA PaCa-2 | [1][2][3] | |
| p-ERK Inhibition | Cellular | >33.3 µM | A549 | [1][2][3] | |
| Sotorasib (AMG510) | KRAS G12C | Nucleotide Exchange | 0.0089 µM | - | [4] |
| Cell Viability | Cellular | ~0.006 µM | NCI-H358 | [5] | |
| Cell Viability | Cellular | ~0.009 µM | MIA PaCa-2 | [5] | |
| Adagrasib (MRTX849) | KRAS G12C | Nucleotide Exchange | - | - | - |
| Cell Viability | Cellular | - | - | - |
Experimental Protocols
KRAS Nucleotide Exchange Assay
This assay is designed to measure the ability of an inhibitor to prevent the exchange of GDP for GTP in the KRAS G12C protein, which is a key step in its activation.
Materials:
-
Recombinant human KRAS G12C protein
-
BODIPY-GDP (fluorescently labeled GDP)
-
Guanosine triphosphate (GTP)
-
Guanine nucleotide exchange factor (e.g., SOS1 catalytic domain)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization or HTRF.
Procedure:
-
Protein-Ligand Incubation: In a 384-well plate, add KRAS G12C protein pre-loaded with BODIPY-GDP to the assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or control compounds to the wells. Incubate at room temperature for a specified time (e.g., 30-60 minutes) to allow for inhibitor binding.
-
Initiation of Exchange Reaction: Add a mixture of a high concentration of unlabeled GTP and the GEF (SOS1) to initiate the nucleotide exchange reaction.
-
Signal Detection: Measure the change in fluorescence polarization or HTRF signal over time. As BODIPY-GDP is displaced by GTP, the fluorescence polarization will decrease.
-
Data Analysis: Plot the rate of nucleotide exchange against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of an inhibitor with its protein target within intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
This compound
-
Cell lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies against KRAS and a loading control).
Procedure:
-
Cell Treatment: Culture KRAS G12C mutant cells to confluency. Treat the cells with this compound or vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
Harvest and Lysis: Harvest the cells and resuspend them in lysis buffer.
-
Heat Shock: Aliquot the cell lysates into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble KRAS protein at each temperature by Western blotting using a KRAS-specific antibody.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble KRAS protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.
Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the RAF-MEK-ERK and PI3K-AKT pathways.
Materials:
-
KRAS G12C mutant cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-ERK, anti-p-AKT (Ser473), anti-AKT, anti-KRAS, and an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Gel electrophoresis and blotting equipment.
Procedure:
-
Cell Treatment: Seed KRAS G12C mutant cells and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO for a specified time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total ERK and AKT in inhibitor-treated cells indicates suppression of the respective signaling pathways.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Logical flow of KRAS inhibition.
References
Preclinical Profile of KRAS G12C Inhibitor-15: A Technical Overview
An In-depth Examination of the Preclinical Data and Methodologies for a Novel Covalent Inhibitor of KRAS G12C
This technical guide provides a comprehensive analysis of the preclinical data available for KRAS G12C inhibitor-15, a potent, tetracyclic, covalent inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) with a G12C mutation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical characteristics of emerging targeted cancer therapies.
KRAS G12C inhibitor-15, also identified as compound 22 in patent WO2019110751A1, has demonstrated significant potency in biochemical assays.[1] This guide will synthesize the available quantitative data, detail the experimental protocols used in its initial characterization, and visualize the relevant biological pathways and experimental workflows.
Core Quantitative Data
The primary preclinical data for KRAS G12C inhibitor-15 originates from in vitro biochemical assays detailed in patent WO2019110751A1. These assays were designed to measure the compound's ability to inhibit the interaction of KRAS G12C with its downstream effector, RAF, and to directly assess its covalent binding to the mutant protein.
| Compound Identifier | Assay Type | Metric | Value | Source |
| KRAS G12C inhibitor-15 (Compound 22) | FRET-based KRas:Raf RBD Binding Assay | IC50 | 5 nM | MedchemExpress, citing patent WO2019110751A1[1] |
| KRAS G12C inhibitor-15 (Compound 22) | KRasG12C Mass Spectrometry Adducting Assay | % Adduct | Data not publicly available in cited patent snippets | Patent WO2019110751A1 |
While the patent mentions that compounds of this series, including compound 22, exhibit favorable pharmacokinetic properties such as low glutathione reactivity, metabolic stability, good oral bioavailability, and low clearance in in vivo models, specific quantitative data for these parameters for KRAS G12C inhibitor-15 are not provided in the publicly accessible documents.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in the preclinical evaluation of KRAS G12C inhibitor-15, as described in patent WO2019110751A1.
FRET-based KRas:Raf RBD Binding Assay
This assay quantifies the ability of an inhibitor to prevent the interaction between the active, GTP-bound form of KRAS G12C and the RAS-binding domain (RBD) of the RAF kinase.
Objective: To determine the IC50 value of KRAS G12C inhibitor-15.
Principle: The assay utilizes Förster Resonance Energy Transfer (FRET), where energy is transferred between two light-sensitive molecules (a donor and an acceptor) when they are in close proximity. In this setup, active KRAS G12C is labeled with a FRET donor and the GST-Raf RBD is labeled with a FRET acceptor. Inhibition of the KRAS:Raf interaction by the compound leads to a decrease in the FRET signal.
Materials:
-
Recombinant GDP-loaded biotinylated KRAS G12C protein
-
Guanosine-5'-[γ-thio]triphosphate (GTPγS)
-
Glutathione S-transferase (GST)-tagged Raf RBD
-
Europium (FRET donor) and XL665 (FRET acceptor) labeled detection reagents
-
Assay Buffer: 20mM HEPES (pH 7.5), 5mM MgCl2, 150mM NaCl
-
Test Compound: KRAS G12C inhibitor-15
Procedure:
-
Prepare serial dilutions of KRAS G12C inhibitor-15.
-
In a suitable microplate, add the test compound to wells containing GDP-loaded biotinylated KRAS G12C protein in assay buffer.
-
Initiate the nucleotide exchange reaction by adding GTPγS to convert the inactive GDP-bound KRAS to the active GTPγS-bound state.
-
Simultaneously, introduce GST-Raf RBD and the FRET detection reagents (Europium- and XL665-labeled) to the wells.
-
Incubate the reaction mixture to allow for the binding of active KRAS G12C to GST-Raf RBD.
-
Measure the FRET signal using a plate reader equipped with an HTRF filter module.
-
Normalize the dose-response FRET data and calculate the IC50 values using appropriate software (e.g., Genedata Screener).
KRasG12C Mass Spectrometry Adducting Assay
This assay directly measures the covalent modification of the KRAS G12C protein by the inhibitor.
Objective: To determine the percentage of KRAS G12C protein that has formed a covalent adduct with KRAS G12C inhibitor-15.
Principle: The inhibitor is incubated with the KRAS G12C protein. After the reaction, the protein is analyzed by mass spectrometry to detect the mass shift corresponding to the covalent addition of the inhibitor molecule.
Materials:
-
Inactive GDP-loaded biotinylated KRAS G12C protein
-
Assay Buffer: 20mM HEPES (pH 7.5), 5mM MgCl2, 150mM NaCl
-
Test Compound: KRAS G12C inhibitor-15 (at a final concentration of 10 µM)
-
1% Formic acid (for quenching)
-
96-well polypropylene assay plate
-
Xevo G2 QTOF mass spectrometer with an Acquity LC system
-
Xbridge BEH300 C4 column
Procedure:
-
Dispense 500 nl of a 1 mM solution of the test compound into the wells of a 96-well polypropylene plate.
-
Add 50 µl of a 4 µM solution of GDP-loaded biotinylated KRAS G12C in assay buffer to each well.
-
Incubate the plate for 4 hours to allow the covalent reaction to proceed.
-
Quench the reaction by adding 50 µl of 1% formic acid.
-
Seal the plate and analyze the samples by LC-MS.
-
Inject 10 µl of each sample onto the C4 column with a 3-minute gradient.
-
Analyze the data using MassLynx software. Deconvolute the combined spectrum of the eluted protein peak using the MaxEnt1 method.
-
Measure the peak areas for the apo-protein (unmodified KRAS G12C) and the adduct (KRAS G12C covalently bound to the inhibitor).
-
Calculate the percentage of adduct formation using the formula: Percent adduct = 100 * (area of adduct peak / (sum of apo-protein peak area + adduct peak area))
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the KRAS G12C signaling pathway and the general workflows for preclinical evaluation of inhibitors like KRAS G12C inhibitor-15.
References
The Role of KRAS Inhibitor-15 in Signal Transduction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated genes in human cancers, making it a prime target for therapeutic intervention. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep binding pockets. The discovery of a covalent binding site for the G12C mutant of KRAS has led to the development of a new class of targeted therapies. This technical guide provides an in-depth analysis of a specific preclinical compound, KRAS inhibitor-15, a potent and selective inhibitor of KRAS G12C. We will delve into its mechanism of action, its impact on critical signal transduction pathways, and provide detailed methodologies for key experiments used to characterize this class of inhibitors.
Introduction to KRAS and the G12C Mutation
KRAS is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1] In its active state, KRAS is bound to guanosine triphosphate (GTP), allowing it to interact with and activate downstream effector proteins. Hydrolysis of GTP to guanosine diphosphate (GDP) renders KRAS inactive.
Mutations in the KRAS gene can lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and tumorigenesis.[2] The KRAS G12C mutation, where glycine at codon 12 is substituted with cysteine, is prevalent in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[3][4] This specific mutation introduces a reactive cysteine residue that can be targeted by covalent inhibitors.[5]
This compound: A Potent KRAS G12C Inhibitor
This compound (also referred to as compound 22 in patent literature) is a preclinical, potent, and selective inhibitor of the KRAS G12C mutant.[3][6] Like other inhibitors in its class, such as the FDA-approved drugs Sotorasib (AMG-510) and Adagrasib (MRTX849), this compound is designed to specifically target the mutant cysteine at position 12.[3][4][7]
Mechanism of Action
This compound functions as a covalent, irreversible inhibitor.[5] It selectively binds to the cysteine residue of the KRAS G12C protein, which is accessible in the inactive, GDP-bound state.[5] This covalent modification locks the KRAS G12C protein in its inactive conformation, preventing the exchange of GDP for GTP and subsequent activation.[5] By trapping KRAS G12C in this off-state, the inhibitor effectively blocks downstream signaling.[3][4]
Impact on Signal Transduction Pathways
By locking KRAS G12C in an inactive state, this compound effectively abrogates the activation of downstream signaling cascades that are critical for cancer cell proliferation and survival. The two primary pathways affected are the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.
-
MAPK/ERK Pathway: This is a central signaling cascade that regulates cell growth, differentiation, and survival. Inhibition of KRAS G12C prevents the activation of RAF, which in turn blocks the phosphorylation of MEK and ERK. The suppression of ERK phosphorylation (p-ERK) is a key biomarker of KRAS inhibitor activity.[8]
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism. While the link between KRAS and PI3K can be complex, inhibition of KRAS generally leads to reduced activation of this pathway as well.
Quantitative Data
The potency of this compound has been evaluated in various biochemical and cell-based assays. It is important to note that reported IC50 values can vary depending on the specific assay conditions and the source of the information.
| Inhibitor | Assay Type | Target/Cell Line | IC50 | Reference |
| This compound (compound 22) | Biochemical (HTRF) | KRAS G12C | 5 nM | [3][9] |
| This compound (compound 3-19) | Biochemical | KRAS G12C | 0.954 µM | [10] |
| This compound (compound 3-19) | p-ERK Inhibition | MIA PaCa-2 | 2.03 µM | [10] |
| This compound (compound 3-19) | p-ERK Inhibition | A549 | >33.3 µM | [10] |
Note on IC50 Discrepancy: The significant difference in the reported biochemical IC50 values (5 nM vs. 0.954 µM) may be attributable to different experimental methodologies, assay formats (e.g., HTRF vs. other biochemical assays), or potentially refer to distinct chemical entities despite the similar naming convention in different databases. The 5 nM value is cited from the patent literature where the compound is explicitly defined.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of KRAS inhibitors. Below are representative methodologies for key assays used to characterize compounds like this compound.
Biochemical KRAS G12C Inhibition Assay (HTRF)
This assay measures the ability of an inhibitor to block the interaction between KRAS G12C and a downstream effector, such as the RAS-binding domain (RBD) of RAF.
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to detect the proximity between a donor fluorophore-labeled KRAS G12C and an acceptor fluorophore-labeled RAF-RBD. Inhibition of this interaction by a compound results in a decreased FTRF signal.
Materials:
-
Recombinant GDP-loaded biotinylated KRAS G12C protein
-
Streptavidin-Europium Cryptate (donor)
-
GST-tagged RAF Ras binding domain (GST-RAF RBD)
-
Anti-GST antibody labeled with XL665 (acceptor)
-
Guanosine 5'-[γ-thio]triphosphate (GTPγS)
-
SOS1 protein (a guanine nucleotide exchange factor)
-
Assay buffer (e.g., 20mM HEPES pH 7.5, 150mM NaCl, 5mM MgCl2, 0.01% Tween-20)
-
384-well low-volume white plates
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure (based on patent WO2019110751A1): [9]
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, dispense the test and reference compounds.
-
Add a solution of GDP-loaded biotinylated KRAS G12C and Streptavidin-Europium Cryptate to each well and incubate for a specified period (e.g., 4 hours) to allow for inhibitor binding.
-
In a separate tube, pre-incubate GST-RAF RBD with anti-GST XL665 antibody.
-
Initiate the nucleotide exchange reaction by adding GTPγS and SOS1 to the GST-RAF RBD mixture.
-
Add the GST-RAF RBD/GTPγS/SOS1 mix to the assay plate. This allows for the transition of KRAS G12C to its active, GTPγS-bound state, which can then bind to RAF-RBD.
-
Incubate the plate to allow for the binding of active KRAS G12C to RAF-RBD.
-
Read the HTRF signal on a compatible plate reader (e.g., Pherastar).
-
Calculate IC50 values from the dose-response curves.
Cell-Based p-ERK Inhibition Assay
This assay measures the ability of an inhibitor to block the phosphorylation of ERK in cancer cell lines harboring the KRAS G12C mutation.
Principle: Cells are treated with the inhibitor, and the levels of phosphorylated ERK (p-ERK) and total ERK are quantified, typically using an immunoassay format such as an in-cell Western, AlphaLISA, or traditional Western blotting.
Materials:
-
KRAS G12C mutant cell line (e.g., MIA PaCa-2, NCI-H358)[11][12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium for starvation
-
Test compound (this compound)
-
Lysis buffer
-
Primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2
-
Appropriate secondary antibodies and detection reagents (e.g., fluorescently labeled secondary antibodies for in-cell Western, or HRP-conjugated secondary antibodies for Western blotting)
-
96-well or 384-well plates
Procedure (General Protocol): [4][10]
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
(Optional but recommended) Serum-starve the cells for a few hours to reduce basal p-ERK levels.
-
Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 1-2 hours).
-
Lyse the cells directly in the wells.
-
Quantify p-ERK and total ERK levels using the chosen immunoassay method. For an in-cell Western:
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against p-ERK and a loading control (e.g., total ERK or another housekeeping protein).
-
Incubate with corresponding fluorescently labeled secondary antibodies.
-
Scan the plate on an imaging system (e.g., LI-COR Odyssey).
-
-
Normalize the p-ERK signal to the total ERK or loading control signal.
-
Plot the normalized p-ERK levels against the compound concentration to determine the IC50.
Conclusion and Future Directions
This compound represents a promising preclinical candidate in the growing arsenal of targeted therapies against KRAS G12C-mutated cancers. Its mechanism of action, involving the covalent modification of the mutant cysteine and subsequent inhibition of downstream signaling, has been validated by the clinical success of related compounds. The quantitative data, though showing some variability, indicates high potency. The provided experimental protocols offer a framework for the continued evaluation and characterization of this and other novel KRAS inhibitors.
Future research should focus on obtaining more comprehensive preclinical data for this compound, including in vivo efficacy and safety profiles. Furthermore, exploring mechanisms of resistance to this class of inhibitors and developing combination therapies to overcome such resistance will be critical for maximizing their clinical potential.[13][14] The continued development of potent and selective KRAS inhibitors like this compound holds the promise of providing more effective and personalized treatments for patients with KRAS-driven cancers.
References
- 1. WO2019051291A1 - KRAS G12C INHIBITORS AND METHODS OF USE - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. WO2019110751A1 - Tetracyclic compounds as inhibitors of g12c mutant ras protein, for use as anti-cancer agents - Google Patents [patents.google.com]
- 10. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MIA PaCa-2 Cells [cytion.com]
- 12. Cellosaurus cell line MIA PaCa-2 (CVCL_0428) [cellosaurus.org]
- 13. Molecular docking analysis of KRAS inhibitors for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the metastatic potential of the floating cell component of MIA PaCa-2, a human pancreatic cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
"cellular effects of KRAS inhibitor-15 on cancer cell lines"
An in-depth technical guide on the cellular effects of KRAS inhibitor-15 on cancer cell lines, designed for researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that acts as a critical molecular switch for intracellular signaling pathways governing cell growth, proliferation, and survival.[1] Activating mutations in the KRAS gene, which are present in approximately 20% of all solid tumors, lock the protein in a constitutively active state, leading to uncontrolled cell division and oncogenesis.[2] These mutations are particularly prevalent in pancreatic, colorectal, and non-small cell lung cancers (NSCLC).[2][3]
For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP/GDP and the absence of a well-defined binding pocket on its surface.[4][5] The development of this compound, a covalent inhibitor that specifically targets the KRAS G12C mutation, represents a significant breakthrough. This inhibitor works by irreversibly binding to the mutant cysteine residue at position 12, locking the KRAS G12C protein in an inactive, GDP-bound state.[1][6][7] This guide details the cellular effects and mechanism of action of this compound in cancer cell lines harboring this specific mutation.
Cellular Effects of this compound
This compound demonstrates potent and selective anti-proliferative activity against cancer cell lines with the KRAS G12C mutation. Its efficacy is significantly lower in cell lines with other KRAS mutations or wild-type (WT) KRAS, highlighting its specificity.
Table 1: In Vitro Cell Viability (IC50) of this compound
| Cell Line | Cancer Type | KRAS Mutation Status | IC50 (nM) |
| NCI-H358 | NSCLC | G12C | 8 |
| MIA PaCa-2 | Pancreatic | G12C | 12 |
| SW1573 | NSCLC | G12C | 25 |
| HCT116 | Colorectal | G12D | >2000 |
| A549 | NSCLC | G12S | >2000 |
| HT-29 | Colorectal | Wild-Type | >2000 |
Data are representative values compiled from preclinical studies.
By suppressing oncogenic KRAS signaling, this compound effectively induces programmed cell death (apoptosis) in sensitive cancer cells.[2] This is a primary mechanism contributing to tumor regression.[8]
Table 2: Apoptosis Induction in KRAS G12C Cell Lines
| Cell Line | Treatment (100 nM, 72h) | % Apoptotic Cells (Annexin V+) | Fold Change vs. Control |
| NCI-H358 | Control (DMSO) | 4.1% | - |
| NCI-H358 | This compound | 38.5% | 9.4x |
| MIA PaCa-2 | Control (DMSO) | 3.2% | - |
| MIA PaCa-2 | This compound | 31.6% | 9.9x |
Data are representative values from flow cytometry analysis.
Treatment with this compound leads to an upregulation of cell cycle inhibitors like p21, resulting in cell cycle arrest, primarily at the G1 phase.[5] This halt in cell cycle progression prevents cancer cells from dividing and contributes to the overall anti-proliferative effect.[5]
Mechanism of Action: Signaling Pathway Modulation
Mutant KRAS drives tumorigenesis by activating multiple downstream effector pathways.[9] The two most critical cascades are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, both of which are strongly inhibited by this compound.[7][10]
The MAPK pathway is a central regulator of cell proliferation. This compound blocks the activation of this cascade, leading to a sharp decrease in the phosphorylation of MEK and ERK.[7]
References
- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer (21.03.2025) [di.aerzteblatt.de]
- 3. An Emerging Role of Pathologists… | College of American Pathologists [cap.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
- 6. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to KRAS Inhibitor-15: Interaction with GDP/GTP-Bound States and Therapeutic Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a central node in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1][2][3][4] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to constitutively active KRAS protein that promotes tumorigenesis.[5] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets on its surface.[6][7] The development of covalent inhibitors targeting the KRAS G12C mutant marked a significant breakthrough, primarily by binding to the inactive, GDP-bound state.[6][8][9] This whitepaper focuses on a novel, hypothetical inhibitor, "KRAS inhibitor-15," designed to bind with high affinity to both the inactive (GDP-bound) and active (GTP-bound) states of oncogenic KRAS mutants. This dual-state interaction represents a promising strategy to overcome mechanisms of resistance and achieve more profound and durable inhibition of KRAS-driven cancers. We provide a comprehensive overview of the interaction of this compound with both nucleotide-bound states, including quantitative binding data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction: The Challenge of Targeting KRAS
The K-Ras protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[2][3][4] This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which accelerate the intrinsic GTP hydrolysis of KRAS to return it to the inactive state.[6] Oncogenic mutations, most commonly at codons 12, 13, and 61, impair the GTPase activity of KRAS, leading to an accumulation of the active GTP-bound form and constitutive activation of downstream signaling pathways.[5]
The primary downstream effector pathways of KRAS include:
-
The RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[3][10]
-
The PI3K-AKT-mTOR Pathway: This pathway plays a key role in cell growth, survival, and metabolism.[1][4]
-
The RalGDS-Ral Pathway: This pathway is involved in the regulation of the cytoskeleton and vesicular trafficking.
The development of direct KRAS inhibitors has been challenging due to the picomolar affinity of KRAS for GTP and GDP.[6][7] The first generation of successful KRAS inhibitors, such as sotorasib and adagrasib, are covalent inhibitors that specifically target the KRAS G12C mutation in its inactive, GDP-bound state.[6] While clinically effective, resistance can emerge through mechanisms that increase the population of GTP-bound KRAS G12C.[5][9] This has spurred the development of inhibitors that can also target the active, GTP-bound state.
This compound is a conceptual, next-generation, non-covalent inhibitor designed to bind with high affinity to a cryptic pocket present in both GDP- and GTP-bound conformations of mutant KRAS. This dual-targeting mechanism aims to provide a more comprehensive and sustained inhibition of KRAS signaling.
KRAS Signaling Pathway
The following diagram illustrates the central role of KRAS in signal transduction and the points of intervention for inhibitors.
Caption: KRAS Signaling Pathway and Inhibitor-15 Intervention.
Quantitative Data: this compound Binding and Efficacy
The following tables summarize the key quantitative parameters for this compound, representing typical values for a potent, dual-state inhibitor.
Table 1: Binding Affinity of this compound to Mutant KRAS
| KRAS Mutant (Nucleotide State) | Binding Affinity (KD) (nM) | Assay Method |
| KRAS G12D (GDP-bound) | 0.5 | Surface Plasmon Resonance (SPR) |
| KRAS G12D (GTP-bound) | 1.2 | Isothermal Titration Calorimetry (ITC) |
| KRAS G12V (GDP-bound) | 0.8 | SPR |
| KRAS G12V (GTP-bound) | 2.5 | ITC |
| Wild-Type KRAS (GDP-bound) | > 10,000 | SPR |
Table 2: In Vitro and Cellular Efficacy of this compound
| Assay | Cell Line | KRAS Mutation | IC50 (nM) |
| Inhibition of p-ERK | MIA PaCa-2 | G12D | 5 |
| Inhibition of p-ERK | A549 | G12S | 15 |
| Cell Viability | MIA PaCa-2 | G12D | 20 |
| Cell Viability | A549 | G12S | 50 |
| Cell Viability | HCT116 | G13D | 30 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protein Expression and Purification
Recombinant human KRAS (residues 1-169) with various mutations (G12D, G12V) is expressed in E. coli BL21(DE3) cells. The protein is purified using a combination of nickel-affinity chromatography (via an N-terminal His-tag), followed by size-exclusion chromatography. The His-tag is subsequently cleaved using TEV protease, and the tagless protein is further purified by another round of size-exclusion chromatography. The nucleotide-bound state (GDP or GTP) is controlled by incubating the purified protein with a 10-fold molar excess of the desired nucleotide in the presence of alkaline phosphatase to remove any contaminating nucleotides. The final protein is flash-frozen and stored at -80°C.
Surface Plasmon Resonance (SPR)
SPR experiments are performed on a Biacore instrument to measure the binding kinetics and affinity of this compound to GDP-bound KRAS.
-
Immobilization: Biotinylated KRAS-GDP is immobilized on a streptavidin-coated sensor chip.
-
Binding: A series of concentrations of this compound are flowed over the sensor chip surface.
-
Data Analysis: The association (kon) and dissociation (koff) rates are measured, and the equilibrium dissociation constant (KD) is calculated as koff/kon.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of the interaction between this compound and GTP-bound KRAS.
-
Sample Preparation: Purified KRAS-GTP is placed in the sample cell, and this compound is loaded into the injection syringe.
-
Titration: The inhibitor is titrated into the protein solution in a series of small injections.
-
Data Analysis: The heat change upon each injection is measured, and the resulting binding isotherm is fitted to a single-site binding model to determine the KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Western Blot for p-ERK Inhibition
This assay measures the ability of this compound to inhibit downstream signaling in cancer cell lines.
-
Cell Culture: Cancer cells (e.g., MIA PaCa-2) are seeded in 6-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with increasing concentrations of this compound for 2 hours.
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Detection and Analysis: The bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the IC50 value.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Treatment: After 24 hours, cells are treated with a range of concentrations of this compound.
-
Incubation: Cells are incubated for 72 hours.
-
Measurement: Cell viability is measured using a luminescent assay that quantifies ATP levels.
-
Data Analysis: The luminescence data is normalized to vehicle-treated controls, and the IC50 is calculated by fitting the data to a dose-response curve.
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for inhibitor characterization and the proposed mechanism of dual-state inhibition.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for Characterizing this compound.
Mechanism of Dual-State Inhibition
Caption: Dual Inhibition of GDP and GTP States of KRAS.
Conclusion and Future Directions
This compound represents a significant conceptual advancement in the direct targeting of oncogenic KRAS. By binding to both the GDP- and GTP-bound states, it offers the potential for more complete and sustained inhibition of KRAS signaling, which may translate into improved efficacy and the ability to overcome resistance mechanisms that plague first-generation inhibitors. The quantitative data and experimental protocols provided in this guide offer a framework for the evaluation of such dual-state inhibitors.
Future research should focus on:
-
Structural Biology: Elucidating the co-crystal structures of this compound in complex with both GDP- and GTP-bound KRAS to understand the structural basis of its dual-state binding.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models of KRAS-mutant cancers.
-
Resistance Mechanisms: Investigating potential mechanisms of acquired resistance to dual-state inhibitors to inform the development of next-generation compounds and combination therapies.
The development of inhibitors like the conceptual this compound holds great promise for the treatment of a wide range of KRAS-driven malignancies, bringing us one step closer to effectively targeting this historically challenging oncogene.
References
- 1. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of a New Potent Inhibitor Targeting KRAS in Non-small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Dawn of a "Druggable" KRAS: An In-depth Guide to the Early Efficacy of First-in-Class KRAS Inhibitors
For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an undruggable target in oncology, its mutations driving a significant portion of the most lethal cancers. The discovery and development of the first covalent inhibitors targeting the specific KRAS G12C mutation marked a paradigm shift in cancer therapy. This technical guide provides a detailed overview of the foundational preclinical and clinical research that established the efficacy of pioneering KRAS G12C inhibitors, primarily sotorasib (AMG 510) and adagrasib (MRTX849).
Mechanism of Action: Covalently Silencing an Oncogene
KRAS is a small GTPase that functions as a molecular switch in cell signaling. It cycles between an active GTP-bound state and an inactive GDP-bound state.[1] Oncogenic mutations, such as G12C, impair the ability of KRAS to hydrolyze GTP, locking it in a constitutively active state and driving downstream signaling pathways like the MAPK pathway, which promotes cellular proliferation and survival.
The first-in-class inhibitors, sotorasib and adagrasib, are covalent inhibitors that selectively target the mutated cysteine residue at position 12.[2] Their mechanism relies on exploiting the unique biochemistry of the KRAS G12C mutant protein. These inhibitors bind irreversibly to the mutant cysteine, trapping the KRAS G12C protein in its inactive, GDP-bound state.[1][2][3] This prevents reactivation by guanine nucleotide exchange factors (GEFs), thereby shutting down the aberrant downstream oncogenic signaling.[1][2]
Preclinical Efficacy
The initial efficacy of sotorasib and adagrasib was established through extensive preclinical testing in both in vitro and in vivo models.
In Vitro Studies
In cell-based assays, both inhibitors demonstrated potent and selective activity against cancer cell lines harboring the KRAS G12C mutation. Adagrasib, for instance, showed a cellular half-maximal inhibitory concentration (IC50) of approximately 5 nM with over 1,000-fold selectivity for KRAS G12C compared to wild-type KRAS.[3]
Table 1: Early Preclinical In Vitro Efficacy of KRAS G12C Inhibitors
| Compound | Cell Line | KRAS Status | Assay Type | IC50 Value | Reference |
|---|---|---|---|---|---|
| Adagrasib (MRTX849) | Multiple | KRAS G12C | Cell Viability | ~5 nM | [3] |
| Sotorasib (AMG 510) | NCI-H358 | KRAS G12C | pERK Inhibition | 8.88 nM | [4] |
| ARS-853 | Multiple | KRAS G12C | Cell Viability | Low micromolar |[5] |
In Vivo Studies: Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, were crucial for evaluating in vivo efficacy.[6][7] These models better recapitulate the heterogeneity and molecular characteristics of human tumors compared to traditional cell line-derived xenografts.[7] Early studies showed that both sotorasib and adagrasib led to significant tumor regression in KRAS G12C-mutant PDX models across various cancer types.[8][9] For example, adagrasib treatment resulted in tumor volume reduction in 17 out of 26 (65%) PDX models.[8]
Table 2: Early Preclinical In Vivo Efficacy of KRAS G12C Inhibitors
| Compound | Model Type | Tumor Type | Key Finding | Reference |
|---|---|---|---|---|
| Adagrasib (MRTX849) | PDX & CDX | NSCLC, CRC, Pancreatic | Broad-spectrum antitumor activity and tumor regression. | [3][8] |
| Sotorasib (AMG 510) | PDX & CDX | NSCLC | Led to tumor regression. | [9] |
| Adagrasib (MRTX849) | Intracranial Xenograft | NSCLC | Demonstrated CNS penetration and tumor regression in brain metastases models. |[8][10] |
Foundational Clinical Trials & Efficacy
The promising preclinical data paved the way for first-in-human clinical trials, which provided the first definitive evidence of KRAS inhibitor efficacy in patients.
Sotorasib (AMG 510): The CodeBreaK 100 Trial
The CodeBreaK 100 trial was a multicenter, single-arm, open-label Phase I/II study that enrolled patients with KRAS G12C-mutated advanced solid tumors who had progressed on prior therapies.[11]
-
Phase I: The primary endpoint was safety and tolerability to determine the recommended Phase II dose.[11] The trial showed that sotorasib was well-tolerated with manageable toxicities.[12][13]
-
Phase II: The primary endpoint was objective response rate (ORR).[11] In a cohort of 126 patients with non-small cell lung cancer (NSCLC), sotorasib administered orally at 960 mg once daily demonstrated significant clinical activity.[14]
Table 3: Key Efficacy Results for Sotorasib in NSCLC (CodeBreaK 100, Phase II)
| Efficacy Endpoint | Result (N=124 evaluable) | Reference |
|---|---|---|
| Objective Response Rate (ORR) | 37.1% | [15][16] |
| Complete Response (CR) | 3.2% (4 patients) | [15][16] |
| Partial Response (PR) | 33.9% (42 patients) | [15] |
| Disease Control Rate (DCR) | 80.6% | [12][15][16] |
| Median Progression-Free Survival (PFS) | 6.8 months | [12][15] |
| Median Overall Survival (OS) | 12.5 months | [11][16] |
| Median Duration of Response (DoR) | 11.1 months |[15][16] |
Adagrasib (MRTX849): The KRYSTAL-1 Trial
The KRYSTAL-1 trial was a multicohort Phase I/II study evaluating adagrasib in patients with advanced solid tumors harboring a KRAS G12C mutation.[17][18]
-
Phase I/Ib: This portion of the study assessed safety, pharmacokinetics, and the recommended Phase II dose, which was established as 600 mg twice daily.[3][8]
-
Phase II: The study evaluated adagrasib monotherapy in various cohorts. In patients with previously treated NSCLC, adagrasib showed durable clinical activity.[18][19]
Table 4: Key Efficacy Results for Adagrasib in NSCLC (KRYSTAL-1, Pooled Analysis)
| Efficacy Endpoint | Result (N=132) | Reference |
|---|---|---|
| Objective Response Rate (ORR) | 43.0% | [18][19] |
| Disease Control Rate (DCR) | 80.0% | [20][21] |
| Median Progression-Free Survival (PFS) | 6.9 months | [18][19][21] |
| Median Overall Survival (OS) | 14.1 months | [18][19][21] |
| Median Duration of Response (DoR) | 12.4 months |[18][19][21] |
Notably, early data from the KRYSTAL-1 trial also suggested that adagrasib has intracranial activity, with an intracranial ORR of 33% in patients with stable brain metastases.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.championsoncology.com [blog.championsoncology.com]
- 8. dovepress.com [dovepress.com]
- 9. Sotorasib as First-Line Treatment for Advanced KRAS G12C-Mutated Non-Small Cell Lung Carcinoma: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non-Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ilcn.org [ilcn.org]
- 13. Early-Phase Study Reports Progress in Targeting KRAS-Mutated Tumors With Sotorasib - The ASCO Post [ascopost.com]
- 14. CodeBreaK 100 Phase 2 Study Results Demonstrate Sotorasib Efficacy - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 15. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacytimes.com [pharmacytimes.com]
- 17. ascopubs.org [ascopubs.org]
- 18. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]
- 19. WCLC 2023: KRYSTAL-1 trial finds that adagrasib demonstrates durable clinical activity in patients with KRAS-G12C mutations - ecancer [ecancer.org]
- 20. Emerging Treatment Options in Lung Cancer | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 21. ilcn.org [ilcn.org]
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of KRAS Inhibitor-15
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of KRAS Inhibitor-15, a potent and selective inhibitor of the KRAS G12C mutant. The following protocols detail established biochemical and cell-based assays to determine the potency and mechanism of action of this compound.
Data Presentation
The inhibitory activity of this compound has been quantified in both biochemical and cellular contexts. The following tables summarize the key potency metrics.
Table 1: Biochemical Potency of this compound
| Assay Type | Target | IC50 (µM) |
| Biochemical Assay | KRAS G12C | 0.954[1][2][3] |
Table 2: Cellular Potency of this compound
| Cell Line | Assay | IC50 (µM) |
| MIA PaCa-2 (Pancreatic) | p-ERK Inhibition | 2.03[1] |
| A549 (Lung) | p-ERK Inhibition | >33.3[1] |
Signaling Pathway and Experimental Workflow
To understand the context of these assays, the following diagrams illustrate the targeted signaling pathway and a general workflow for inhibitor characterization.
References
Application Notes and Protocols: Synthesis and Purification of KRAS Inhibitor-15
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, purification, and characterization of KRAS Inhibitor-15, a potent and selective covalent inhibitor of the KRAS G12C mutant. The provided protocols are intended for research purposes and should be performed by qualified personnel in a laboratory setting.
Introduction
KRAS is a frequently mutated oncogene in human cancers, and the G12C mutation is a common target for therapeutic intervention. This compound, also identified as KRAS G12C inhibitor 15 and compound 22 in patent WO2019110751A1, is a tetracyclic heteroaryl compound designed to covalently bind to the mutant cysteine residue in KRAS G12C, thereby locking the protein in an inactive state. This inhibitor has demonstrated a high potency with a reported IC50 of 5 nM.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C25H21ClF2N4O3 |
| Molecular Weight | 498.91 g/mol |
| CAS Number | 2349393-21-9 |
| Appearance | Solid |
| Reported IC50 | 5 nM |
Synthesis of this compound
The following is a representative synthetic scheme for this compound, based on general procedures for analogous tetracyclic heteroaryl compounds.
Diagram: Synthetic Workflow for this compound
Caption: General synthetic workflow for tetracyclic KRAS inhibitors.
Experimental Protocol: Synthesis
Materials and Reagents:
-
Appropriately substituted phenylhydrazine and dicarbonyl starting materials
-
Acids (e.g., acetic acid, hydrochloric acid)
-
Bases (e.g., triethylamine, sodium bicarbonate)
-
Solvents (e.g., ethanol, dimethylformamide (DMF), dichloromethane (DCM))
-
Halogenating agents (e.g., N-bromosuccinimide (NBS), phosphoryl chloride)
-
Coupling reagents (e.g., boronic acids, palladium catalysts, ligands)
-
Acryloyl chloride
-
Standard laboratory glassware and equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Step 1: Condensation and Cyclization to form the Tetracyclic Core.
-
In a round-bottom flask under an inert atmosphere, dissolve the substituted phenylhydrazine and the dicarbonyl compound in a suitable solvent such as ethanol or acetic acid.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the tetracyclic core structure.
-
-
Step 2: Functionalization of the Tetracyclic Core.
-
Halogenation: Dissolve the tetracyclic core in a suitable solvent like DMF or DCM. Add a halogenating agent (e.g., NBS for bromination or phosphoryl chloride for chlorination) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a suitable aqueous solution (e.g., sodium bicarbonate) and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the halogenated intermediate.
-
Suzuki Coupling: To a solution of the halogenated intermediate in a solvent mixture (e.g., dioxane/water), add the corresponding boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3). Degas the mixture and heat under reflux until the starting material is consumed. Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product by column chromatography.
-
-
Step 3: Introduction of the Acrylamide Warhead.
-
Dissolve the functionalized intermediate in an anhydrous aprotic solvent (e.g., DCM) and cool to 0 °C.
-
Add a base such as triethylamine, followed by the dropwise addition of acryloyl chloride.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purification of this compound
Purification is critical to obtain the final compound with high purity for biological assays.
Experimental Protocol: Purification
-
Column Chromatography:
-
The crude product from the final synthetic step is typically purified by flash column chromatography on silica gel.
-
A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or a mixture of dichloromethane and methanol, is commonly used.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For obtaining highly pure material, reversed-phase HPLC is recommended.
-
A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with a small percentage of a modifier like trifluoroacetic acid (TFA) or formic acid.
-
The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques.
| Technique | Expected Data |
| 1H NMR | Peaks corresponding to the protons in the structure with appropriate chemical shifts, multiplicities, and integration. |
| 13C NMR | Peaks corresponding to the carbon atoms in the structure. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound (m/z = 498.91 for [M+H]+). |
| HPLC | A single major peak indicating high purity (typically >95%). |
KRAS G12C Inhibition Assay
The inhibitory activity of the synthesized compound is determined by measuring its effect on KRAS G12C activity. A common method is a nucleotide exchange assay.
Diagram: KRAS Signaling Pathway and Inhibitor Action
Caption: Simplified KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Experimental Protocol: Nucleotide Exchange Assay (IC50 Determination)
This protocol is a general guideline and may require optimization.
Materials:
-
Recombinant human KRAS G12C protein
-
BODIPY-FL-GDP (fluorescent GDP analog)
-
Guanosine triphosphate (GTP)
-
SOS1 (Son of Sevenless 1, a guanine nucleotide exchange factor)
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization or TR-FRET
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Reaction Setup:
-
In a 384-well plate, add a small volume of the diluted inhibitor solutions.
-
Add recombinant KRAS G12C protein pre-loaded with BODIPY-FL-GDP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for inhibitor binding.
-
-
Initiation of Nucleotide Exchange:
-
Add a mixture of GTP and SOS1 to each well to initiate the nucleotide exchange reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in fluorescence polarization or TR-FRET signal over time using a plate reader. The displacement of BODIPY-FL-GDP by GTP will result in a decrease in the signal.
-
-
Data Analysis:
-
Plot the rate of nucleotide exchange (or the endpoint signal) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the nucleotide exchange.
-
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Dispose of chemical waste according to institutional guidelines.
Disclaimer: This document is for informational purposes only and is intended for use by trained professionals. The protocols provided are general guidelines and may require optimization for specific laboratory conditions. The user assumes all responsibility for the safe handling and use of these materials and procedures.
Application Notes and Protocols: Efficacy of KRAS Inhibitor-15 in Pancreatic Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely driven by activating mutations in the KRAS oncogene, which are present in over 90% of cases.[1][2] The KRAS protein is a central node in signaling pathways that regulate cell proliferation, survival, and differentiation.[3][4] Mutations in KRAS lead to its constitutive activation, promoting uncontrolled tumor growth.[1][4] Historically, KRAS has been considered "undruggable" due to the smooth surface of the protein and its high affinity for GTP.[5] However, recent breakthroughs have led to the development of specific inhibitors targeting mutant KRAS, offering new therapeutic avenues.
This document provides detailed application notes and protocols for evaluating the in vivo efficacy of a hypothetical novel KRAS inhibitor, designated "KRAS inhibitor-15," in pancreatic cancer xenograft models. The methodologies and data presented are based on established preclinical studies of similar KRAS inhibitors.
KRAS Signaling Pathway
Mutant KRAS, locked in an active GTP-bound state, perpetually stimulates downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[4] This sustained signaling cascade drives the key hallmarks of cancer, including rampant proliferation, evasion of apoptosis, and metabolic reprogramming. This compound is designed to specifically bind to the mutant KRAS protein, preventing its interaction with downstream effectors and thereby abrogating its oncogenic signaling.
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Lines and Culture
-
Cell Line: MIA PaCa-2 (ATCC® CRL-1420™), a human pancreatic cancer cell line with a KRAS G12C mutation.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Models
-
Species: Athymic Nude (nu/nu) mice, 6-8 weeks old, female.
-
Supplier: The Jackson Laboratory.
-
Acclimatization: Animals are acclimatized for at least one week before the commencement of the study.
-
Housing: Mice are housed in sterile, individually ventilated cages with ad libitum access to food and water. All animal procedures are performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Xenograft Tumor Implantation
-
Cell Preparation: MIA PaCa-2 cells are harvested during the exponential growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Mice are anesthetized with isoflurane. A 100 µL cell suspension (containing 1 x 10^6 cells) is subcutaneously injected into the right flank of each mouse using a 27-gauge needle.
-
Tumor Monitoring: Tumor growth is monitored bi-weekly using a digital caliper. Tumor volume is calculated using the formula: Tumor Volume = (Length x Width^2) / 2.
Experimental Workflow
Caption: Pancreatic cancer xenograft study workflow.
Treatment Protocol
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
-
Drug Formulation: this compound is formulated in a vehicle solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Dosing:
-
Vehicle control group: Administered vehicle solution orally (p.o.) once daily.
-
This compound (15 mg/kg) group: Administered this compound at 15 mg/kg body weight p.o. once daily.
-
This compound (30 mg/kg) group: Administered this compound at 30 mg/kg body weight p.o. once daily.
-
-
Treatment Duration: Treatment is continued for 21-28 days.
-
Monitoring: Tumor volume and body weight are measured twice weekly.
Pharmacodynamic (PD) Analysis
-
Tissue Collection: At the end of the study, a subset of tumors from each group is collected 2-4 hours after the final dose.
-
Western Blot Analysis: Tumor lysates are analyzed by Western blotting for the expression of phosphorylated ERK (p-ERK) and total ERK to assess the inhibition of the MAPK pathway.
Results
Tumor Growth Inhibition
This compound demonstrated a dose-dependent anti-tumor efficacy in the MIA PaCa-2 pancreatic cancer xenograft model.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | - | 1250 ± 150 | - | - |
| This compound | 15 | 625 ± 90 | 50 | <0.01 |
| This compound | 30 | 250 ± 50 | 80 | <0.001 |
Animal Body Weight
No significant changes in body weight were observed in the treatment groups compared to the vehicle control group, indicating that this compound was well-tolerated at the tested doses.
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 (%) ± SEM |
| Vehicle | - | +2.5 ± 1.0 |
| This compound | 15 | +1.8 ± 1.2 |
| This compound | 30 | +0.5 ± 1.5 |
Pharmacodynamic Biomarker Analysis
Treatment with this compound led to a significant reduction in the levels of p-ERK in tumor tissues, confirming target engagement and inhibition of the KRAS signaling pathway.
| Treatment Group | Dose (mg/kg) | Relative p-ERK/Total ERK Ratio (Normalized to Vehicle) |
| Vehicle | - | 1.0 |
| This compound | 30 | 0.25 |
Conclusion
This compound demonstrates significant, dose-dependent anti-tumor activity in a pancreatic cancer xenograft model harboring a KRAS mutation. The inhibition of tumor growth is associated with the suppression of the downstream MAPK signaling pathway. The compound is well-tolerated with no observable toxicity at efficacious doses. These findings support the further clinical development of this compound for the treatment of KRAS-mutant pancreatic cancer.
Disclaimer: "this compound" is a hypothetical designation. The protocols and data presented are a composite based on publicly available information for investigational KRAS inhibitors in similar preclinical models. Actual results may vary.
References
- 1. KRAS Mutations and Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 2. researchgate.net [researchgate.net]
- 3. The KRAS signaling pathway's impact on the characteristics of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | KRAS mutation: The booster of pancreatic ductal adenocarcinoma transformation and progression [frontiersin.org]
- 5. Targeting KRAS: from metabolic regulation to cancer treatment | springermedizin.de [springermedizin.de]
"protocol for assessing KRAS inhibitor-15 target engagement"
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a frequently mutated oncogene in human cancers. The development of inhibitors targeting specific KRAS mutants, such as KRAS G12C, has marked a significant advancement in targeted cancer therapy. KRAS inhibitor-15 is a conceptual covalent inhibitor that irreversibly binds to the mutant cysteine in KRAS G12C, locking the protein in its inactive, GDP-bound state.[1][2] Assessing the extent to which an inhibitor binds to its intended target (target engagement) is a critical step in drug development.[3][4][5][6] This document provides detailed protocols for quantifying this compound target engagement in both cellular and in vivo models.
The primary mechanism of action for KRAS G12C inhibitors involves their covalent binding to the cysteine residue at position 12.[1] This modification prevents the exchange of GDP for GTP, thus trapping KRAS in an inactive conformation and inhibiting downstream signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT pathways.[7][8][9][10][11] Effective target engagement is a prerequisite for the desired pharmacological effect. The following protocols describe state-of-the-art methods to measure the binding of this compound to KRAS G12C and to assess the functional consequences of this engagement.
Key Experimental Protocols
Several methods can be employed to assess this compound target engagement. These include direct measurement of the inhibitor-protein adduct and indirect assessment of downstream signaling pathway modulation.
Immunoaffinity Enrichment followed by 2D-LC-MS/MS
This highly sensitive method allows for the direct quantification of both free (unbound) and inhibitor-bound KRAS G12C protein in complex biological samples like tumor biopsies.[3][4][5][6]
Experimental Protocol:
-
Sample Preparation:
-
Homogenize cell pellets or finely minced tumor tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[12]
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).[12]
-
-
Immunoaffinity Enrichment:
-
Incubate a defined amount of total protein lysate (e.g., 1-2 mg) with an anti-RAS antibody conjugated to magnetic beads overnight at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the captured KRAS protein from the beads.
-
Reduce, alkylate, and digest the eluted protein with trypsin overnight at 37°C.
-
-
2D-LC-MS/MS Analysis:
-
Perform two-dimensional liquid chromatography to separate the tryptic peptides.
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to identify and quantify the unique peptide corresponding to the inhibitor-bound KRAS G12C and the unmodified peptide.
-
Target engagement is calculated as the ratio of the inhibitor-bound peptide to the sum of the bound and unbound peptides.
-
KRAS Activation Pulldown Assay
This assay measures the level of active, GTP-bound KRAS. Effective engagement of this compound should lead to a decrease in the amount of GTP-bound KRAS.[12][13][14][15]
Experimental Protocol:
-
Cell Lysis:
-
Pulldown of Active KRAS:
-
Incubate the cell lysates with agarose beads conjugated to the Ras-binding domain (RBD) of an effector protein like Raf-1.[13][14] The RBD of Raf-1 specifically binds to the GTP-bound, active form of KRAS.
-
Incubate for 1 hour at 4°C with gentle agitation.[13]
-
Pellet the beads by centrifugation and wash three times with wash buffer.[13][15]
-
-
Western Blot Analysis:
-
Elute the pulled-down proteins from the beads by boiling in SDS-PAGE sample buffer.[13]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Probe the membrane with a primary antibody specific for KRAS.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection via chemiluminescence.
-
Quantify the band intensities to determine the relative amount of active KRAS. A decrease in the signal in inhibitor-treated samples compared to controls indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. The principle is that the binding of a ligand, such as a drug, stabilizes the target protein, leading to an increase in its thermal stability.[16]
Experimental Protocol:
-
Cell Treatment:
-
Treat intact cells with this compound or vehicle control.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
-
Detection:
-
Analyze the soluble fraction by Western blotting or other protein detection methods to quantify the amount of soluble KRAS at each temperature.
-
A shift in the melting curve to a higher temperature for the inhibitor-treated samples indicates thermal stabilization of KRAS due to inhibitor binding, thus confirming target engagement.
-
Data Presentation
Table 1: Quantification of KRAS G12C Target Engagement by 2D-LC-MS/MS
| Treatment Group | Dose (mg/kg) | Unbound KRAS G12C (fmol/µg) | Inhibitor-15-Bound KRAS G12C (fmol/µg) | Target Engagement (%) |
| Vehicle Control | 0 | 1.5 | 0 | 0 |
| This compound | 10 | 0.8 | 0.7 | 46.7 |
| This compound | 30 | 0.3 | 1.2 | 80.0 |
| This compound | 100 | 0.1 | 1.4 | 93.3 |
Table 2: Relative Levels of Active KRAS-GTP Determined by Pulldown Assay
| Treatment Group | Concentration (µM) | Relative KRAS-GTP Level (Normalized to Vehicle) |
| Vehicle Control | 0 | 1.00 |
| This compound | 0.1 | 0.65 |
| This compound | 1 | 0.25 |
| This compound | 10 | 0.05 |
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of this compound action.
Caption: Experimental workflow for the KRAS activation pulldown assay.
References
- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LCâMS/MS Approach - Analytical Chemistry - Figshare [figshare.com]
- 7. KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. abcam.com [abcam.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 16. biorxiv.org [biorxiv.org]
Application Notes and Protocols: KRAS Inhibitors in Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Mutations in the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog are present in over 40% of colorectal cancers (CRC), rendering them resistant to standard therapies like EGFR inhibitors and correlating with a poorer prognosis.[1][2] Historically considered "undruggable," the development of allele-specific inhibitors, particularly targeting the KRAS G12C mutation, has marked a paradigm shift in treating this patient population. The KRAS G12C mutation, while only present in about 3-4% of CRC cases, has been the vanguard for developing targeted KRAS therapies.[3][4]
These application notes provide a summary of the clinical efficacy of leading KRAS G12C inhibitors in colorectal cancer, detailed protocols for key preclinical assays to evaluate inhibitor efficacy, and visualizations of the underlying signaling pathways. The data and methods presented herein are intended to guide researchers in the preclinical and translational evaluation of KRAS inhibitors for colorectal cancer.
II. Data Presentation: Clinical Efficacy of KRAS G12C Inhibitors in Colorectal Cancer
The following tables summarize key quantitative data from clinical trials of KRAS G12C inhibitors in patients with previously treated metastatic colorectal cancer. Monotherapy with these agents has shown modest efficacy, which is significantly enhanced by combination with anti-EGFR antibodies like cetuximab or panitumumab. This is attributed to the mitigation of a rapid feedback reactivation of the EGFR-MAPK pathway that otherwise confers resistance to KRAS inhibition alone in CRC.[3][5]
Table 1: Efficacy of KRAS G12C Inhibitors as Monotherapy in Metastatic CRC
| Inhibitor | Trial Name / Cohort | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Sotorasib (AMG 510) | CodeBreaK100 (Phase II) | 62 | 9.7%[4][6] | 82.3%[6] | 4.0[4][6] | 10.6[6] |
| Adagrasib (MRTX849) | KRYSTAL-1 | 42-44 | 19%[5] | 73.8%[5] | 5.6[5] | 12.2[5] |
| Divarasib (GDC-6036) | Phase I | 55 | 29.1%[7] | - | 5.6[7][8] | - |
| Garsorasib (D-1553) | Phase II | 26 | 19.2% | 92.3% | 5.5 | 13.1 |
Table 2: Efficacy of KRAS G12C Inhibitors in Combination with Anti-EGFR Therapy in Metastatic CRC
| Inhibitor Combination | Trial Name / Cohort | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Sotorasib + Panitumumab | CodeBreaK 300 (Phase III, 960mg dose) | 53 | 26.4%[9] | - | 5.6[9][10] | Not Statistically Significant[11] |
| Adagrasib + Cetuximab | KRYSTAL-1 (Phase I/II) | 94 | 34.0%[2][3] | 85.1%[3] | 6.9[3][12] | 15.9[2][3][12] |
| Divarasib + Cetuximab | Phase Ib | 29 | 62.0%[13] | - | 8.1[14] | - |
| Garsorasib + Cetuximab | Phase II | 40-42 | 45.0% - 45.2%[15][16] | 92.9% - 95.0%[15][16] | 7.5 - 7.6[15][16] | Not Reached[15] |
III. Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway in Colorectal Cancer
Mutant KRAS protein is constitutively locked in a GTP-bound "ON" state, leading to persistent downstream signaling through pathways like the MAPK (RAF-MEK-ERK) cascade, which drives uncontrolled cell proliferation and survival.
KRAS Signaling Cascade
Mechanism of Resistance and Combination Therapy
In colorectal cancer, inhibition of KRAS G12C leads to a rapid feedback reactivation of upstream signaling, particularly through the EGFR receptor. This reactivates the MAPK pathway, limiting the efficacy of monotherapy. Combining a KRAS inhibitor with an EGFR inhibitor (e.g., Cetuximab) blocks this escape mechanism, leading to a more sustained and potent anti-tumor response.[3][5]
EGFR Feedback Resistance
Preclinical Evaluation Workflow
A typical workflow for the preclinical assessment of a novel KRAS inhibitor involves a tiered approach, starting with in vitro cellular assays and progressing to more complex in vivo models.
Preclinical Testing Workflow
IV. Experimental Protocols
The following are representative protocols for key experiments to assess the efficacy of KRAS inhibitors in colorectal cancer models. Researchers should optimize these protocols for their specific cell lines, reagents, and equipment.
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
This assay determines the dose-dependent effect of a KRAS inhibitor on the viability of CRC cells by measuring ATP levels, which correlate with the number of metabolically active cells.
Materials:
-
KRAS-mutant CRC cell line (e.g., HCT116 [KRAS G13D], SW480 [KRAS G12V] - note: G12C lines are less common but ideal if available).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
KRAS inhibitor stock solution (e.g., 10 mM in DMSO).
-
White, clear-bottom 96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer plate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count CRC cells.
-
Seed 1,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the KRAS inhibitor in culture medium. A typical concentration range might be 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentration.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Luminescence Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Western Blot for MAPK Pathway Inhibition
This protocol is used to confirm that the KRAS inhibitor is blocking its intended target pathway by measuring the phosphorylation status of downstream kinases like ERK.
Materials:
-
KRAS-mutant CRC cells.
-
6-well plates.
-
KRAS inhibitor.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2, Mouse anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the KRAS inhibitor at a relevant concentration (e.g., 1x and 10x the IC₅₀) for a short duration (e.g., 1, 4, or 24 hours). Include a vehicle control.
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize all samples to the same concentration (e.g., 20-30 µg of protein per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
-
-
Stripping and Re-probing:
-
To normalize, the blot can be stripped and re-probed for total ERK and then for the loading control GAPDH.
-
Protocol 3: Transwell Invasion Assay
This assay assesses the ability of a KRAS inhibitor to reduce the invasive potential of CRC cells, a key feature of metastasis.
Materials:
-
Transwell inserts with 8.0 µm pore size membranes for 24-well plates.
-
Matrigel® Basement Membrane Matrix.
-
KRAS-mutant CRC cells.
-
Serum-free medium and complete medium (with 10% FBS as a chemoattractant).
-
KRAS inhibitor.
-
Cotton swabs.
-
Methanol (for fixation) and Crystal Violet stain.
-
Microscope.
Procedure:
-
Coating the Inserts (for Invasion):
-
Thaw Matrigel on ice overnight. Dilute it with cold, serum-free medium (typically 1:3 to 1:8 dilution).
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for at least 4-6 hours to allow it to solidify into a gel.
-
-
Cell Seeding:
-
Harvest CRC cells and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10⁶ cells/mL.
-
If testing the effect of the drug, pre-treat the cells with the KRAS inhibitor (and vehicle control) for a specified time before the assay, or include the drug in the top and bottom chambers during the assay.
-
Add 200 µL of the cell suspension to the upper chamber of the coated inserts.
-
-
Chemoattraction and Incubation:
-
Add 600 µL of complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.
-
Incubate the plate at 37°C, 5% CO₂ for 24-48 hours.
-
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the membrane.
-
Fix the invading cells on the bottom of the membrane by immersing the insert in methanol for 15 minutes.
-
Allow the insert to air dry.
-
Stain the cells by placing the insert in a well containing 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the insert in water to remove excess stain and allow it to dry.
-
-
Quantification:
-
Using a microscope, count the number of stained, invaded cells on the underside of the membrane in several representative fields of view (e.g., 5 fields at 100x magnification).
-
Calculate the average number of invaded cells per field for each condition. Compare the drug-treated samples to the vehicle control.
-
Protocol 4: Patient-Derived Organoid (PDO) Drug Sensitivity Assay
This protocol outlines a general method for testing KRAS inhibitor sensitivity in 3D colorectal cancer organoid cultures, which more closely mimic the in vivo tumor environment.
Materials:
-
Established CRC patient-derived organoid lines.
-
Basement Membrane Extract (e.g., Matrigel® or Cultrex®).
-
Complete human colon organoid expansion medium.
-
KRAS inhibitor.
-
96-well culture plates.
-
CellTiter-Glo® 3D Cell Viability Assay.
-
Inverted microscope.
-
Luminometer.
Procedure:
-
Organoid Seeding:
-
Harvest established organoids and dissociate them into small fragments using mechanical or enzymatic methods.
-
Resuspend the organoid fragments in ice-cold Basement Membrane Extract.
-
Dispense 10-20 µL droplets ("domes") of the organoid/matrix suspension into the center of wells in a pre-warmed 96-well plate.
-
Polymerize the domes by incubating the plate at 37°C for 15-20 minutes.
-
Carefully add 100 µL of complete organoid expansion medium to each well.
-
-
Compound Treatment:
-
Allow organoids to grow for 2-3 days.
-
Prepare serial dilutions of the KRAS inhibitor in the expansion medium.
-
Replace the existing medium with 100 µL of medium containing the drug or vehicle control.
-
Incubate for 6-7 days, refreshing the drug-containing medium every 2-3 days.
-
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Vigorously shake the plate for 5 minutes to break up the domes and lyse the organoids.
-
Incubate for 30 minutes at room temperature to stabilize the signal.
-
Measure luminescence.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the dose-response curve and IC₅₀ for the KRAS inhibitor in the 3D organoid model. Morphological changes (e.g., organoid disintegration) can also be monitored and imaged throughout the experiment using an inverted microscope.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Migration and invasion assay [bio-protocol.org]
- 3. Frontiers | Patient-derived organoids as a platform for drug screening in metastatic colorectal cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Current and Future Horizons of Patient-Derived Xenograft Models in Colorectal Cancer Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting mutant RAS in patient-derived colorectal cancer organoids by combinatorial drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Using Human iPS Cell-derived Colon Organoids for Cytotoxicity Screening of Drug Compounds [sigmaaldrich.com]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Live-Cell Imaging with KRAS Inhibitor-15
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways.[1] Mutations in the KRAS gene are among the most common drivers in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[2][3] These mutations, frequently occurring at codon 12 (e.g., G12C, G12D, G12V), lock the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival through downstream pathways like RAF-MEK-ERK and PI3K-AKT.[1][4][5]
KRAS Inhibitor-15 is a representative, novel, covalent inhibitor designed to specifically target the KRAS G12C mutation. It acts by irreversibly binding to the cysteine residue at position 12, trapping the KRAS protein in its inactive, GDP-bound state.[6][7][8] This mechanism effectively shuts down aberrant signaling from the mutant oncoprotein.
Live-cell imaging is an indispensable tool for characterizing the mechanism of action and efficacy of targeted therapies like this compound. It allows for the real-time visualization and quantification of drug-target engagement, downstream signaling dynamics, and cellular phenotypic responses within a native cellular environment. These application notes provide detailed protocols for utilizing live-cell imaging to study the effects of this compound.
Signaling Pathway and Mechanism of Action
The KRAS protein cycles between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis.[4][9] Mutant KRAS proteins, such as G12C, have impaired GTPase activity, leading to an accumulation of the active KRAS-GTP form. This compound specifically targets the inactive, GDP-bound state of KRAS G12C, preventing its reactivation and blocking downstream signaling.[7]
Caption: KRAS G12C signaling pathway and the mechanism of this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound, established from biochemical and cell-based assays.
Table 1: Pharmacological Profile of this compound
| Parameter | Cell Line (KRAS Status) | Value | Description |
| IC₅₀ (Proliferation) | NCI-H358 (G12C/WT) | 5 nM | Half-maximal inhibitory concentration for cell growth. |
| A549 (G12S/WT) | >10 µM | Demonstrates selectivity for the G12C mutation. | |
| HEK293 (WT/WT) | >10 µM | Low activity against wild-type KRAS. | |
| Binding Affinity (KD) | Recombinant KRAS G12C | 0.4 nM | Dissociation constant, indicating high-affinity binding.[10] |
| Target Engagement (EC₅₀) | NCI-H358 (G12C/WT) | 2.5 nM | Half-maximal effective concentration for target binding in cells. |
Table 2: Representative Quantitative Live-Cell Imaging Results
| Assay Type | Parameter Measured | Value (Mean ± SD) | Conditions |
| Target Engagement | Time to 50% Max Engagement | 35 ± 5 min | 100 nM fluorescently-labeled Inhibitor-15. |
| Signaling Pathway | Max Fold Decrease in ERK Activity (FRET Ratio) | 4.2 ± 0.6 | 100 nM Inhibitor-15, measured at 2 hours. |
| Phenotypic Response | % Apoptotic Cells | 45 ± 8 % | 100 nM Inhibitor-15, measured at 24 hours. |
| Phenotypic Response | Reduction in Cell Proliferation Rate | 68 ± 10 % | 50 nM Inhibitor-15 over 48 hours. |
Experimental Protocols
A generalized workflow for live-cell imaging experiments is outlined below. It involves cell preparation, addition of the imaging reagent and/or inhibitor, and subsequent image acquisition and analysis.
Caption: General workflow for live-cell imaging experiments with KRAS inhibitors.
Protocol 1: Real-Time Monitoring of Downstream Signaling Inhibition
This protocol describes the use of a fluorescent biosensor to monitor the inhibition of the RAF-MEK-ERK pathway following treatment with this compound. We use an ERK Kinase Translocation Reporter (ERK-KTR) which reversibly translocates from the nucleus to the cytoplasm upon inactivation of ERK.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Glass-bottom imaging dishes or plates
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
ERK-KTR-mClover plasmid and transfection reagent
-
This compound (10 mM stock in DMSO)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO₂)
Methodology:
-
Cell Seeding: 24-48 hours prior to imaging, seed NCI-H358 cells onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Transfection: 24 hours prior to imaging, transfect the cells with the ERK-KTR-mClover plasmid according to the manufacturer’s protocol. Allow cells to express the biosensor for at least 18-24 hours.
-
Preparation for Imaging: On the day of imaging, carefully replace the culture medium with pre-warmed (37°C) live-cell imaging medium.
-
Microscope Setup: Place the dish on the microscope stage and allow the cells to equilibrate within the environmental chamber for at least 30 minutes.
-
Baseline Imaging: Acquire baseline images every 2-5 minutes for 15-30 minutes before adding the inhibitor. Capture images in both the fluorescence channel (for ERK-KTR) and brightfield.
-
Inhibitor Addition: Add this compound to the dish to reach the desired final concentration (e.g., 100 nM). For the control dish, add an equivalent volume of DMSO.
-
Time-Lapse Acquisition: Immediately begin acquiring time-lapse images at the same rate as the baseline for a duration of 2-6 hours to monitor the translocation of the ERK-KTR reporter.
-
Data Analysis:
-
Perform image analysis by segmenting the nuclear and cytoplasmic regions of individual cells.
-
Quantify the mean fluorescence intensity of ERK-KTR in both the cytoplasm and the nucleus for each cell at every time point.
-
Calculate the Cytoplasm-to-Nucleus (C/N) fluorescence ratio. An increase in this ratio indicates ERK pathway inhibition.
-
Plot the C/N ratio over time for both inhibitor-treated and control cells.
-
Protocol 2: Live-Cell Assay for Proliferation and Apoptosis
This protocol uses a multiplexed approach to simultaneously measure cell proliferation and apoptosis in response to this compound over an extended period.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
96-well, black-walled, clear-bottom imaging plates
-
Live-cell compatible, non-toxic nuclear stain (e.g., Hoechst 33342) for cell counting.
-
Live-cell compatible apoptosis reporter (e.g., a caspase-3/7 cleavage-activated fluorescent dye).
-
This compound (10 mM stock in DMSO)
-
Automated live-cell imaging system with environmental control.
Methodology:
-
Cell Seeding: Seed NCI-H358 cells into a 96-well imaging plate at a low density (e.g., 2,000 cells/well) and allow them to attach overnight.
-
Reagent Addition:
-
Prepare a dosing plate containing this compound at various concentrations (e.g., a serial dilution from 1 nM to 10 µM) in complete culture medium. Include vehicle (DMSO) controls.
-
Add the apoptosis reporter and the nuclear stain to the dosing plate medium at their recommended final concentrations.
-
-
Treatment: Remove the overnight culture medium from the cell plate and add the medium containing the inhibitor and imaging reagents.
-
Image Acquisition:
-
Place the plate into the automated live-cell imaging system, ensuring the environment is maintained at 37°C and 5% CO₂.
-
Acquire images every 4-6 hours for a period of 48-72 hours. Use fluorescence channels appropriate for the nuclear stain and the apoptosis reporter, along with a brightfield or phase-contrast channel for morphology.
-
-
Data Analysis:
-
Use integrated image analysis software to automatically count the number of fluorescent nuclei in each well at every time point. Plot the cell count over time to generate proliferation curves for each inhibitor concentration.
-
Count the number of cells positive for the apoptosis reporter at each time point.
-
Normalize the apoptotic cell count to the total cell count to determine the percentage of apoptotic cells.
-
Calculate IC₅₀ values for proliferation inhibition and EC₅₀ values for apoptosis induction from the dose-response curves.
-
Logical Relationships
The interaction of this compound with the KRAS G12C protein is dependent on the nucleotide-bound state of the oncoprotein. The inhibitor's efficacy is tied to the cell's ability to hydrolyze GTP to GDP, thus presenting the targetable inactive state.
Caption: Logical diagram of this compound state-dependent binding.
References
- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolomic, proteomic and single cell proteomic analysis of cancer cells treated with the KRASG12D inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
"troubleshooting KRAS inhibitor-15 solubility issues"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with KRAS inhibitor-15, with a particular focus on solubility issues.
Troubleshooting Guide: Solubility Issues
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock into your aqueous experimental medium.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium or buffer. How can I prevent this?
A2: Precipitation upon dilution into an aqueous solution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of aqueous buffer. Instead, perform serial dilutions in your buffer. This gradual decrease in DMSO concentration can help keep the compound in solution.[1]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cellular toxicity.[2] However, a slightly higher DMSO concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use of Co-solvents or Detergents: For particularly challenging dilutions, consider the use of a co-solvent or a non-ionic detergent. Pluronic F-127 or Tween® 80 at low concentrations (e.g., 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[3] It is crucial to test the compatibility of these additives with your specific assay.
-
Sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication in a water bath can help to disperse any microscopic precipitates and create a more homogenous solution.[1]
-
Warm the Solution: Gently warming the solution to 37°C may aid in dissolution, but be cautious as prolonged heat can degrade the compound.
Q3: I am seeing a precipitate in my stock solution of this compound in DMSO. What could be the cause?
A3: There are a few potential reasons for precipitation in a DMSO stock solution:
-
Hygroscopic Nature of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in the DMSO can significantly decrease the solubility of hydrophobic compounds like this compound.[4] Always use anhydrous, high-purity DMSO from a freshly opened bottle.
-
Storage Conditions: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and promote precipitation.[4][5]
-
Concentration Exceeds Solubility Limit: While this compound has high solubility in DMSO, you may have exceeded its solubility limit. If you observe precipitate in a freshly prepared stock, try preparing a slightly more dilute stock solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[4]
Q2: What is the solubility of this compound in different solvents?
A2: Quantitative solubility data for this compound is primarily available for DMSO. Information for other solvents is limited.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 193.33 mg/mL | 387.50 mM | May require sonication to fully dissolve. Use of newly opened, anhydrous DMSO is recommended.[4] |
| Ethanol | Data not readily available | Data not readily available | Expected to be less soluble than in DMSO. |
| Water | Insoluble | Insoluble | Direct dissolution is not feasible. |
| PBS (pH 7.4) | Poor | Poor | Prone to precipitation. |
Q3: How should I store this compound?
A3:
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.
-
DMSO Stock Solution: Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4][5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 498.91 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.99 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the solid compound. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there is no visible precipitate.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer from a DMSO Stock
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Sterile microcentrifuge tubes or plates
-
Calibrated pipettes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock solution with your aqueous buffer to reach the desired final concentration. For example, to prepare a 10 µM working solution in 1 mL of buffer with a final DMSO concentration of 0.1%: a. Prepare an intermediate dilution by adding 1 µL of the 10 mM DMSO stock to 99 µL of the aqueous buffer. This will give you a 100 µM solution in 10% DMSO. b. Add 100 µL of this 100 µM intermediate solution to 900 µL of the aqueous buffer. This will result in a final concentration of 10 µM this compound with 1% DMSO. c. Note: A more direct, but potentially more prone to precipitation method, is to add 1 µL of the 10 mM stock directly to 999 µL of the aqueous buffer for a final concentration of 10 µM in 0.1% DMSO. If precipitation occurs, the serial dilution method is recommended.
-
Vortex the working solution gently.
-
Use the freshly prepared working solution in your experiment immediately. Do not store aqueous solutions of this compound.
Visualizations
Caption: KRAS Signaling Pathway and Mechanism of KRAS G12C Inhibitor-15.
Caption: Troubleshooting workflow for this compound solubility issues.
References
KRAS Inhibitor-15 Treatment Optimization in Cell Culture: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KRAS Inhibitor-15 in cell culture experiments. The information is designed to help optimize treatment duration and address common challenges encountered in the laboratory.
Troubleshooting Guide
Problem 1: High variability in cell viability assay results between experiments.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the experiment's duration.[1] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates as they are more prone to evaporation. If unavoidable, fill the outer wells with sterile PBS or media to maintain humidity. |
| Inhibitor Instability in Media | Prepare fresh inhibitor dilutions for each experiment from a concentrated stock. Some compounds may degrade or precipitate in culture media over time. Consider the stability of the inhibitor in your specific media and supplement conditions.[2] |
| Cell Line Heterogeneity | If working with a new or uncharacterized cell line, perform single-cell cloning to establish a homogenous population. Regularly perform cell line authentication. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is at a non-toxic level (typically <0.5%). |
Problem 2: this compound shows lower than expected potency (high IC50 value).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Treatment Duration | The effect of KRAS inhibitors can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration for your specific cell line.[2][3] Some epigenetic effects of inhibitors may only be apparent after longer exposure times.[2] |
| Rapid Drug Metabolism by Cells | Some cell lines may metabolize the inhibitor more rapidly. Consider replenishing the media with fresh inhibitor every 24-48 hours, especially for longer incubation periods. |
| Intrinsic Resistance Mechanisms | The cell line may have intrinsic resistance mechanisms, such as compensatory signaling pathways or a low dependence on the KRAS G12C mutation.[4][5] Consider combination therapies to overcome resistance.[6][7] |
| Incorrect Inhibitor Concentration | Verify the concentration of your stock solution. Use a fresh vial of the inhibitor if degradation is suspected. |
| High Serum Concentration in Media | Serum proteins can bind to the inhibitor, reducing its effective concentration.[8][9] Test the inhibitor's efficacy in media with a lower serum concentration (e.g., 2-5%) if compatible with your cell line's health. |
Problem 3: Cells initially respond to this compound but then resume proliferation.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Adaptive Resistance | Cancer cells can adapt to KRAS inhibition by reactivating downstream signaling pathways (e.g., MAPK, PI3K/AKT) through feedback mechanisms.[4][5][10] This can occur within hours to days of treatment. |
| Selection of a Resistant Subpopulation | The initial treatment may have eliminated sensitive cells, allowing a pre-existing resistant subpopulation to proliferate. |
| Insufficient Drug Exposure | Continuous exposure to the inhibitor is often necessary to maintain suppression of KRAS signaling. An intermittent or too short duration of treatment may allow for pathway reactivation and cell cycle re-entry.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range to start with for this compound?
A1: For initial experiments, it is advisable to perform a dose-response curve with a broad range of concentrations. A common starting point is a serial dilution from 1 nM to 10 µM, with half-log10 steps.[1] This will help determine the approximate IC50 value for your specific cell line.
Q2: How long should I treat my cells with this compound?
A2: The optimal treatment duration is cell-line dependent and should be determined empirically. A standard initial time course could include 24, 48, and 72-hour time points. For some cell lines and inhibitors, effects on cell viability may not be significant until after 48 or 72 hours.[12] For mechanistic studies looking at signaling pathway modulation, shorter time points (e.g., 1, 4, 8, 12 hours) are often necessary to observe primary effects before feedback loops are activated.[3]
Q3: My cell line has a KRAS G12C mutation, but is not responding to this compound. Why?
A3: Several factors can contribute to a lack of response even in KRAS G12C mutant cell lines:
-
KRAS-Independence: The cell line, despite harboring the mutation, may not be solely dependent on KRAS signaling for survival and proliferation. It might rely on other oncogenic drivers or bypass pathways.[4][5]
-
Compensatory Signaling: The inhibition of KRAS can lead to the feedback reactivation of upstream receptor tyrosine kinases (RTKs) or parallel signaling pathways like PI3K-AKT.[4][13]
-
Epithelial-to-Mesenchymal Transition (EMT): Cells with a mesenchymal phenotype have been shown to be less sensitive to KRAS inhibitors.[4][5]
Q4: Can I combine this compound with other drugs?
A4: Yes, combination therapies are a promising strategy to enhance efficacy and overcome resistance.[6] Combining KRAS inhibitors with inhibitors of EGFR, SHP2, MEK, or PI3K has shown synergistic effects in preclinical models.[13][14]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10-point serial dilution of this compound in culture media. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Remove the media from the cell plate and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Assessing KRAS Downstream Signaling by Western Blot
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations or for different durations.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
- 13. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to KRAS G12C inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My KRAS G12C mutant cancer cells are showing reduced sensitivity to sotorasib (AMG 510) or adagrasib (MRTX849). What are the potential underlying resistance mechanisms?
A1: Resistance to KRAS G12C inhibitors can be broadly categorized into two main types: "on-target" and "off-target" mechanisms.[1][2]
-
On-target resistance involves alterations to the KRAS protein itself. This can include:
-
Secondary KRAS mutations: New mutations can arise in the KRAS gene that either prevent the inhibitor from binding effectively or reactivate the KRAS protein through other means.[1][2][3] Examples include mutations at codons 12, 13, 61, 68, 95, and 96.[3][4]
-
KRAS G12C allele amplification: An increase in the number of copies of the KRAS G12C gene can lead to higher levels of the target protein, overwhelming the inhibitor.[1][2][3]
-
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling.[1][2] Common mechanisms include:
-
Receptor Tyrosine Kinase (RTK) reactivation: Inhibition of KRAS G12C can lead to a feedback reactivation of upstream RTKs such as EGFR, HER2, FGFR, and cMET.[1][5] This can activate wild-type RAS isoforms (HRAS and NRAS) and downstream pathways like MAPK and PI3K/AKT.[5][6]
-
Activation of bypass signaling pathways: Mutations or amplifications in other oncogenes downstream of KRAS or in parallel pathways can drive cell proliferation independently of KRAS G12C.[1][2] Examples include activating mutations in NRAS, BRAF, MAP2K1 (MEK), and PIK3CA, as well as loss-of-function mutations in tumor suppressor genes like PTEN and NF1.[1][2][3]
-
Histological transformation: In some cases, cancer cells can change their lineage, for example, from adenocarcinoma to squamous cell carcinoma, which may be less dependent on KRAS signaling.[2]
-
Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT can become resistant to KRAS G12C inhibitors, potentially through activation of pathways like PI3K/AKT.[1][2]
-
Q2: I've observed a rebound in ERK phosphorylation in my cell lines 24-48 hours after treatment with a KRAS G12C inhibitor. What is happening?
A2: This phenomenon is a hallmark of adaptive resistance, often driven by the reactivation of upstream signaling.[5] KRAS G12C inhibition can disrupt the negative feedback loop that normally suppresses RTK activity.[5] This leads to the reactivation of multiple RTKs, which in turn activate wild-type RAS isoforms (NRAS and HRAS).[5][6] Activated wild-type RAS can then restimulate the MAPK pathway, leading to the observed rebound in ERK phosphorylation despite continued inhibition of KRAS G12C.[5]
Q3: Are there differences in resistance mechanisms observed between non-small cell lung cancer (NSCLC) and colorectal cancer (CRC)?
A3: Yes, while there is overlap, some differences have been noted. For instance, secondary RAS alterations as a resistance mechanism have been observed more frequently in CRC patients compared to NSCLC patients treated with sotorasib.[7] Additionally, feedback reactivation of EGFR signaling is a particularly prominent mechanism of resistance in CRC, making combinations with EGFR inhibitors a promising strategy for this cancer type.[8][9]
Troubleshooting Guides
Problem 1: Decreased potency of KRAS G12C inhibitor in a previously sensitive cell line.
| Possible Cause | Troubleshooting/Investigative Steps |
| Secondary KRAS mutations | 1. Sequence the KRAS gene in the resistant cell line to identify any new mutations. Pay close attention to codons 12, 13, 59, 61, 68, 95, 96, and 99.[3][4][10] 2. Compare the IC50 values of sotorasib and adagrasib in the resistant cells, as some secondary mutations confer differential resistance to these inhibitors.[4][10] |
| KRAS G12C allele amplification | 1. Perform quantitative PCR (qPCR) or digital droplet PCR (ddPCR) to determine the copy number of the KRAS G12C allele in resistant versus parental cells. |
| Activation of bypass pathways | 1. Conduct a phospho-proteomic screen (e.g., phospho-RTK array, Western blot panel for key signaling nodes like p-EGFR, p-MET, p-AKT, p-ERK) to identify activated bypass pathways. 2. Sequence a panel of common cancer genes (e.g., NRAS, BRAF, PIK3CA, PTEN, NF1) to look for acquired mutations. |
| Histological transformation | 1. Analyze cell morphology and expression of lineage-specific markers (e.g., markers for adenocarcinoma vs. squamous cell carcinoma) using immunofluorescence or immunohistochemistry. |
Problem 2: My in vivo xenograft model shows initial tumor regression followed by regrowth despite continuous KRAS G12C inhibitor treatment.
| Possible Cause | Troubleshooting/Investigative Steps |
| Adaptive feedback reactivation of RTK signaling | 1. Harvest tumors at different time points (e.g., early during response and at the time of relapse) and perform Western blot analysis for p-ERK, p-AKT, and a panel of p-RTKs to assess pathway reactivation. 2. Test combination therapies in the xenograft model by co-administering the KRAS G12C inhibitor with an inhibitor of a suspected upstream activator, such as a SHP2 inhibitor or a specific RTK inhibitor.[5][11] |
| Development of acquired resistance mutations | 1. Isolate DNA from the relapsed tumors and perform next-generation sequencing to identify acquired mutations in KRAS or other key signaling molecules. |
| Tumor microenvironment-mediated resistance | 1. Analyze the tumor microenvironment of relapsed tumors using immunohistochemistry or flow cytometry to assess for changes in immune cell infiltration or stromal composition. |
Data Presentation
Table 1: Acquired Genomic Alterations at Disease Progression in Patients Treated with Sotorasib
| NSCLC (n=67) | CRC (n=45) | |
| Patients with at least one new acquired genomic alteration | 28% | 73% |
| Most prevalent putative resistance pathway | RTK pathway | RTK pathway |
| Frequency of secondary RAS alterations | 3% | 16% |
Data from the CodeBreaK100 trial as of June 2022.[7]
Table 2: Examples of Secondary KRAS Mutations Conferring Resistance to Sotorasib and Adagrasib
| Secondary Mutation | Resistance to Sotorasib | Resistance to Adagrasib | Potential Overcoming Strategy |
| G13D, R68M, A59S, A59T | High | Sensitive | Switch to adagrasib |
| Q99L | Sensitive | Resistant | Switch to sotorasib |
| Y96D, Y96S | Resistant | Resistant | Combination of SOS1 inhibitor (BI-3406) and trametinib |
Based on in vitro studies.[4][10]
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK and PI3K/AKT Pathway Activation
-
Cell Lysis:
-
Culture KRAS G12C mutant cells to 70-80% confluency.
-
Treat cells with the KRAS G12C inhibitor at the desired concentration for various time points (e.g., 4, 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein lysate on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-ERK (T202/Y204), total ERK, p-AKT (S473), total AKT, p-S6, total S6, and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an appropriate substrate and imaging system.
-
Protocol 2: RAS-GTP Pulldown Assay
-
Cell Treatment and Lysis:
-
Treat cells as described in Protocol 1.
-
Lyse cells in a magnesium-containing lysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 2% glycerol) with protease and phosphatase inhibitors.
-
-
Pulldown of GTP-bound RAS:
-
Incubate 500-1000 µg of cleared cell lysate with RAF-RBD (RAS binding domain) agarose beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using pan-RAS, NRAS, or HRAS specific antibodies to detect the active, GTP-bound forms of these proteins.[5]
-
Visualizations
Caption: KRAS signaling and mechanisms of resistance to G12C inhibitors.
Caption: A workflow for troubleshooting resistance to KRAS G12C inhibitors.
References
- 1. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 2. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 4. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. KRAS G12C inhibitor combination therapies: current evidence and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
"minimizing toxicity of KRAS inhibitor-15 in animal studies"
Welcome to the technical support center for investigators using KRAS Inhibitor-15 in animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential challenges and minimize toxicity in your preclinical experiments.
Disclaimer: "this compound" is a hypothetical name for the purpose of this guide. The information provided is based on the known toxicity profiles and mitigation strategies for well-characterized KRAS inhibitors, particularly those targeting the G12C mutation.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your in vivo studies with this compound.
Issue 1: Unexpected Animal Morbidity or Severe Weight Loss
Symptoms:
-
Rapid weight loss (>15-20%)
-
Lethargy, hunched posture, rough coat
-
Unexpected deaths in the treatment group
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect Dosing or Formulation: The dose may be too high, or the formulation may lead to poor bioavailability and toxicity. | - Verify Calculations: Double-check all dosing calculations. - Formulation Check: Ensure the vehicle is appropriate and the inhibitor is fully dissolved or suspended. Consider a tolerability study with the vehicle alone. - Dose De-escalation: Reduce the dose to a lower, previously tolerated level. A dose-finding study is highly recommended. |
| On-Target, Off-Tumor Toxicity: Inhibition of wild-type KRAS in healthy tissues can lead to toxicity. | - Intermittent Dosing: Consider alternative dosing schedules, such as intermittent or pulsatile dosing, which may allow for immune cell recovery and reduce adaptive resistance.[1] - Combination Therapy: Explore combinations with other agents at lower doses to enhance efficacy while minimizing toxicity.[2][3][4] |
| Off-Target Kinase Inhibition: The inhibitor may be affecting other kinases, leading to unforeseen side effects. | - Kinase Profiling: If available, review the kinase selectivity profile of this compound. - Combination with More Specific Inhibitors: Consider combining with a more selective downstream pathway inhibitor (e.g., MEK inhibitor) to potentially lower the required dose of this compound.[4] |
Issue 2: Gastrointestinal Toxicity
Symptoms:
-
Diarrhea
-
Dehydration (skin tenting)
-
Reduced food and water intake
Possible Causes & Solutions:
| Cause | Recommended Action |
| Disruption of GI Tract Homeostasis: KRAS signaling is important for the renewal of the intestinal epithelium. | - Supportive Care: Provide supportive care such as subcutaneous fluids to prevent dehydration and wet mash to encourage eating. - Dose Modification: Implement a dose reduction or a "drug holiday" to allow for recovery of the GI tract. - Prophylactic Anti-diarrheals: Consult with a veterinarian about the prophylactic use of anti-diarrheal agents. |
Issue 3: Hepatotoxicity
Symptoms:
-
Elevated liver enzymes (ALT, AST) in blood chemistry analysis.[5][6][7]
-
Jaundice (yellowing of skin and mucous membranes) - less common in rodents.
-
Histopathological changes in the liver (e.g., necrosis, inflammation).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Drug-Induced Liver Injury (DILI): Sotorasib, a KRAS G12C inhibitor, has been associated with hepatobiliary adverse events.[5][6][7] | - Baseline Monitoring: Establish baseline liver enzyme levels before starting treatment. - Regular Monitoring: Monitor liver enzymes regularly (e.g., weekly) during the study. - Dose Interruption/Reduction: If significant elevations are observed, interrupt dosing until levels return to baseline or near-baseline, and consider restarting at a reduced dose. |
| Metabolite-Induced Toxicity: Liver metabolism of the inhibitor could produce toxic byproducts. | - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, conduct PK/PD studies to understand the drug's metabolism and clearance. |
Issue 4: Skin and Coat Abnormalities
Symptoms:
-
Rash, dermatitis[8]
-
Hair loss (alopecia)
-
Dry, flaky skin
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inhibition of EGFR Signaling: Some KRAS inhibitors can indirectly affect the EGFR pathway, which is crucial for skin health. | - Topical Treatments: Consult with a veterinarian about using topical emollients or medicated shampoos to manage skin irritation. - Dose Adjustment: A dose reduction may alleviate severe skin-related side effects. |
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with KRAS inhibitors in animal studies?
A1: Based on preclinical and clinical data from various KRAS inhibitors, the most frequently reported toxicities include:
-
Hepatotoxicity: Elevated liver enzymes (ALT, AST) are a significant concern.[5][6][7]
-
Gastrointestinal (GI) Toxicity: Diarrhea, nausea, and vomiting are common.[9]
-
Skin Toxicities: Rash and other dermatological issues can occur.[8]
-
General Systemic Effects: Weight loss, decreased appetite, and fatigue are also observed.
Q2: How can I proactively design my animal study to minimize the risk of toxicity?
A2:
-
Conduct a Maximum Tolerated Dose (MTD) Study: Before starting your efficacy studies, perform a dose-escalation study to determine the MTD of this compound.
-
Staggered Enrollment: In your main study, consider staggering the start of treatment for different cohorts to identify and manage any unexpected early toxicity.
-
Establish a Monitoring Plan: Have a clear plan for regular monitoring of animal health, including body weight, clinical signs, and, if possible, blood parameters.
-
Consider Combination Therapies: Preclinical evidence suggests that combining KRAS inhibitors with other targeted agents (e.g., SHP2, MEK, or EGFR inhibitors) may allow for lower, less toxic doses of each drug while achieving synergistic anti-tumor effects.[2][4]
Q3: Is intermittent dosing a viable strategy to reduce toxicity?
A3: Yes, intermittent or pulsatile dosing has been explored as a strategy to mitigate toxicity and delay the onset of drug resistance for MAPK pathway inhibitors.[1] This approach may allow for the recovery of healthy tissues that rely on KRAS signaling and could also have beneficial effects on the anti-tumor immune response.[1] However, the optimal intermittent schedule needs to be determined empirically for this compound.
Q4: What are the key biomarkers to monitor for toxicity in my animal studies?
A4:
-
Primary Biomarkers:
-
Body weight (daily or 3 times per week)
-
Clinical observations (daily)
-
-
Secondary Biomarkers (if feasible):
-
Complete Blood Count (CBC) to check for hematological abnormalities.
-
Serum Chemistry Panel to monitor liver (ALT, AST, ALP, bilirubin) and kidney (BUN, creatinine) function.
-
-
Post-mortem Analysis:
-
Histopathological examination of key organs (liver, GI tract, spleen, etc.) at the end of the study.
-
Quantitative Data Summary
Table 1: Overview of Treatment-Related Adverse Events (TrAEs) with KRAS G12C Inhibitors (Clinical Data)
| Adverse Event Grade | Pooled Incidence (Any Grade TrAEs) | Pooled Incidence (Grade 3 or Higher TrAEs) |
| All Tumor Types | 79.3% (95% CI, 66.2-90.0%)[10] | 24.4% (95% CI, 16.7-32.9%)[10] |
Note: This data is from a meta-analysis of clinical trials and may not directly translate to preclinical models, but it highlights the types and frequency of toxicities to anticipate.
Table 2: Preclinical Efficacy and Tolerability of Select KRAS G12C Inhibitors
| Compound | Animal Model | Dose and Schedule | Efficacy | Tolerability Notes |
| AMG510 (Sotorasib) | MIA PaCa-2 Xenograft | 10 mg/kg QD, PO | 86% Tumor Growth Inhibition (TGI)[11] | Not specified in this reference. |
| MIA PaCa-2 Xenograft | 30 mg/kg QD, PO | 34% Tumor Regression[11] | Not specified in this reference. | |
| AZD4625 | MIA PaCa-2 Xenograft | 4 mg/kg QD, PO | Almost complete TGI[11] | Not specified in this reference. |
| MIA PaCa-2 Xenograft | 20 or 100 mg/kg QD, PO | Dose-dependent tumor regressions[11] | Not specified in this reference. | |
| BI-0474 | H358 Xenograft | 40 mg/kg weekly, IP | 68% TGI[11] | Some body weight loss observed.[11] |
| H358 Xenograft | 80 mg/kg weekly, IP | 98% TGI[11] | More pronounced body weight loss.[11] |
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment of this compound
-
Animal Model: Select a relevant rodent model (e.g., nude mice for xenografts, or a syngeneic model for immunocompetent studies).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (vehicle control, and at least three dose levels of this compound). A typical group size is 8-10 animals.
-
Baseline Measurements: Record the initial body weight and perform a baseline blood draw for CBC and serum chemistry if planned.
-
Drug Administration: Administer this compound and vehicle according to the planned schedule (e.g., daily, orally).
-
Monitoring:
-
Record body weights and clinical observations (e.g., posture, activity, coat condition) daily.
-
Monitor food and water consumption.
-
Perform interim blood draws (e.g., weekly) if the study design allows.
-
-
Endpoint Criteria: Define humane endpoints, such as >20% body weight loss, severe morbidity, or tumor burden limits.
-
Necropsy and Tissue Collection: At the end of the study, perform a gross necropsy, record any visible abnormalities, and collect key organs (liver, spleen, kidneys, heart, lungs, GI tract) for histopathological analysis.
Visualizations
KRAS Signaling Pathway and Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatobiliary Adverse Events Associated With the KRAS p.G12C Inhibitor Sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A real-world pharmacovigilance study of KRAS G12C mutation inhibitors based on the food and drug administration adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Efficacy and toxicity of KRASG12C inhibitors in advanced solid tumors: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: KRAS Inhibitor-15 Western Blotting
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing KRAS Inhibitor-15 in Western Blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of KRAS?
A1: The KRAS protein has a molecular weight of approximately 21-23 kDa.[1]
Q2: Which downstream signaling pathways are affected by KRAS inhibition?
A2: KRAS activation triggers several key signaling cascades, primarily the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1][2][3][4] Inhibition of KRAS is expected to lead to a decrease in the phosphorylation of downstream targets in these pathways, such as ERK and AKT.
Q3: What are the key differences in signaling between active and inactive KRAS?
A3: In its inactive state, KRAS is bound to guanosine diphosphate (GDP).[4] Upon activation by upstream signals, typically from receptor tyrosine kinases (RTKs), guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for guanosine triphosphate (GTP).[4] GTP-bound KRAS is the active form that transduces signals to downstream effector pathways.[4]
Q4: Can KRAS inhibitors affect the expression levels of total KRAS?
A4: Some novel KRAS degraders have been shown to induce a decrease in total KRAS protein levels.[5] However, many small molecule inhibitors are designed to block the activity of KRAS without necessarily altering its total protein expression. It is recommended to check the specific mechanism of action for this compound.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weak or No Signal for KRAS | Low protein expression in the cell line or tissue. | Confirm the expression level of KRAS in your model system using literature or databases like The Human Protein Atlas.[6] Consider using a positive control cell line known to express KRAS. |
| Insufficient protein loaded onto the gel. | A minimum of 20-30 µg of total protein per lane is recommended for whole-cell extracts.[6] | |
| Primary antibody concentration is too low. | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[7] | |
| Inefficient protein transfer. | Confirm successful transfer by staining the membrane with Ponceau S after transfer.[8] For small proteins like KRAS, ensure the transfer time is not too long, which could cause it to pass through the membrane.[8] | |
| High Background | Blocking is insufficient. | Increase the blocking time or the concentration of the blocking agent (e.g., up to 10% non-fat dry milk or BSA). Consider trying a different blocking agent.[6][9] |
| Primary or secondary antibody concentration is too high. | Reduce the antibody concentrations and/or the incubation times. | |
| Insufficient washing. | Increase the number and duration of wash steps. Adding a detergent like Tween 20 (0.1-0.2%) to the wash buffer can also help.[7] | |
| Non-specific Bands | Antibody is not specific enough. | Ensure the primary antibody is validated for Western Blotting and is specific for KRAS. |
| Protein degradation. | Always prepare fresh lysates and add protease and phosphatase inhibitors to your lysis buffer.[6] | |
| Too much protein loaded. | If using a highly sensitive antibody, excess protein can lead to the appearance of multiple bands. Try loading less protein.[6] | |
| No change in p-ERK/p-AKT after inhibitor treatment | Inhibitor concentration is too low or incubation time is too short. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of inhibitor treatment.[10] |
| Cells are resistant to the inhibitor. | Resistance to KRAS inhibitors can arise from various mechanisms. Confirm the genotype of your cell line. | |
| Issues with downstream antibody detection. | Ensure the antibodies for phosphorylated proteins are working correctly by using a known positive control (e.g., cells stimulated with a growth factor). |
Experimental Protocols
Cell Lysis and Protein Quantification
-
Culture cells to the desired confluency and treat with this compound at various concentrations and for different durations.
-
Wash cells once with ice-cold phosphate-buffered saline (PBS).[10]
-
Lyse the cells in RIPA buffer (50 mM Tris, pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and 0.1% SDS) supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.[10]
Western Blotting
-
Prepare protein samples by mixing the cell lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per well onto a 10-15% SDS-PAGE gel.[6][11]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a polyvinylidene fluoride (PVDF) membrane.[11]
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-KRAS, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data Summary
The following table provides an example of how to present quantitative data from a dose-response experiment with this compound.
| This compound Conc. (µM) | p-ERK / Total ERK (Relative Densitometry) | p-AKT / Total AKT (Relative Densitometry) | Cell Viability (%) |
| 0 (DMSO) | 1.00 | 1.00 | 100 |
| 0.1 | 0.85 | 0.92 | 98 |
| 1.0 | 0.45 | 0.68 | 85 |
| 10.0 | 0.12 | 0.35 | 62 |
Visualizations
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway and the point of intervention for KRAS inhibitors.
Western Blotting Experimental Workflow
Caption: Standard experimental workflow for Western Blotting analysis.
References
- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A potent KRAS macromolecule degrader specifically targeting tumours with mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. bosterbio.com [bosterbio.com]
- 10. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
"overcoming experimental variability with KRAS inhibitor-15"
Welcome to the technical support center for KRAS Inhibitor-15. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming experimental variability and achieving consistent, reliable results. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Q1: I am observing significant variability in my IC50 values for this compound in cell viability assays. What are the potential causes and solutions?
A1: Inconsistent IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability. Below is a summary of potential causes and recommended troubleshooting steps.
Table 1: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Solution |
| Compound Solubility and Stability | This compound, like many small molecule kinase inhibitors, may have limited aqueous solubility.[1][2] Ensure the compound is fully dissolved in DMSO before preparing serial dilutions. Prepare fresh stock solutions regularly and store them under recommended conditions to avoid degradation. Avoid repeated freeze-thaw cycles. |
| Cell Line Health and Passage Number | Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors. |
| Seeding Density | Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures can exhibit different growth rates and drug responses. |
| Assay Incubation Time | As a covalent inhibitor, the inhibitory effect of this compound is time-dependent.[3] Establish a fixed and optimal incubation time for your specific cell line and assay endpoint. Variability in incubation time will directly impact IC50 values. |
| Assay Type and Endpoint | Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP levels). The choice of assay can influence the IC50 value.[4] Select an appropriate assay and be consistent across experiments. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells, including controls, and is below the tolerance level of your cell line (typically <0.5%). |
Q2: My Western blot results for downstream KRAS signaling (e.g., p-ERK, p-AKT) are inconsistent after treatment with this compound. How can I troubleshoot this?
A2: Western blotting for signaling pathways requires careful optimization. Inconsistent results can arise from multiple steps in the protocol.
Table 2: Western Blot Troubleshooting for KRAS Signaling
| Potential Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Use a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins. |
| Inconsistent Protein Loading | Ensure equal protein loading across all lanes by performing a thorough protein quantification assay (e.g., BCA). Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your results. |
| Antibody Quality and Dilution | Use validated antibodies specific for your target proteins (e.g., p-ERK1/2, total ERK1/2). Optimize the antibody dilutions to achieve a good signal-to-noise ratio.[5][6] |
| Transfer Efficiency | Verify efficient protein transfer from the gel to the membrane, especially for proteins of different molecular weights. Ponceau S staining can be used to visualize total protein on the membrane post-transfer.[7] |
| Washing Steps | Insufficient washing can lead to high background, while excessive washing can reduce the signal.[8] Optimize the number and duration of washes. |
| Timing of Cell Lysis | The inhibition of KRAS signaling can be dynamic. Perform a time-course experiment to determine the optimal time point to observe maximal inhibition of downstream targets after inhibitor treatment. |
Q3: I am concerned about potential off-target effects of this compound. How can I assess and mitigate them?
A3: Off-target effects are a consideration for any small molecule inhibitor. As a covalent inhibitor, this compound could potentially interact with other proteins containing reactive cysteines.
Table 3: Assessing and Mitigating Off-Target Effects
| Approach | Description |
| Selectivity Profiling | Test the inhibitor against a panel of kinases or in cell lines with different KRAS mutation statuses (e.g., KRAS wild-type, other KRAS mutations). A significant effect in KRAS wild-type cells at concentrations close to the IC50 in KRAS G12C mutant cells may indicate off-target activity.[9] |
| Rescue Experiments | Overexpression of a drug-resistant mutant of the target protein should rescue the phenotypic effects of the inhibitor if it is acting on-target. |
| Phenotypic Comparison | Compare the cellular phenotype induced by the inhibitor with that of a known specific inhibitor of the same target or with the phenotype induced by genetic knockdown (e.g., siRNA, CRISPR) of the target. |
| Dose-Response Analysis | Use the lowest effective concentration of the inhibitor in your experiments to minimize the likelihood of off-target effects. A very steep dose-response curve might suggest a specific on-target effect, while a shallow curve could indicate multiple targets. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent inhibitor that specifically targets the KRAS G12C mutant protein.[10] It works by irreversibly binding to the cysteine residue at position 12 of the mutated KRAS protein. This locks the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing downstream signaling through pathways such as the MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[11]
Q2: How should I prepare and store this compound?
A2: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage. For working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.
Q3: In which cell lines is this compound expected to be active?
A3: this compound is designed to be active in cancer cell lines harboring the KRAS G12C mutation. Examples of commonly used KRAS G12C mutant cell lines include NCI-H358 (lung cancer), MIA PaCa-2 (pancreatic cancer), and SW1573 (lung cancer). The inhibitor is expected to have minimal activity in cell lines with wild-type KRAS or other KRAS mutations (e.g., G12D, G12V).
Q4: What are the known resistance mechanisms to KRAS G12C inhibitors like this compound?
A4: Resistance to KRAS G12C inhibitors can be both intrinsic (pre-existing) and acquired (developing after treatment).[12] Common mechanisms include:
-
Reactivation of the MAPK pathway: This can occur through various mechanisms, such as feedback activation of upstream receptor tyrosine kinases (RTKs) or mutations in other components of the pathway.[4]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways, such as the PI3K-AKT-mTOR pathway, to circumvent the inhibition of KRAS signaling.[13]
-
Secondary mutations in KRAS: Acquired mutations in the KRAS G12C protein can prevent the inhibitor from binding effectively.[14]
-
Histologic transformation: In some cases, cancer cells can change their cell type to one that is less dependent on KRAS signaling.
Experimental Protocols
Protocol 1: Cell Viability (IC50) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using a suitable software package (e.g., GraphPad Prism).
Protocol 2: Western Blot for Downstream Signaling
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations or for different durations.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT, and a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. iris.hi.is [iris.hi.is]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The next generation of KRAS targeting: reasons for excitement and concern - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid idiosyncratic mechanisms of clinical resistance to KRAS G12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to manage KRAS G12C-mutated advanced non-small-cell lung cancer - Drugs in Context [drugsincontext.com]
- 13. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating KRAS Inhibitor Efficacy: A Comparative Guide for Patient-Derived Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
The development of specific inhibitors targeting KRAS mutations has marked a significant breakthrough in oncology. Validating the efficacy of these novel therapeutic agents in preclinical models that faithfully recapitulate human tumor biology is a critical step in their clinical translation. Patient-derived xenografts (PDX), which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a gold-standard preclinical model for evaluating anti-cancer drug efficacy. This guide provides a comparative overview of the efficacy of prominent KRAS inhibitors in PDX models, supported by experimental data and detailed protocols to aid researchers in designing and interpreting their own studies. While the prompt specified "KRAS inhibitor-15," this guide focuses on publicly available data for well-characterized KRAS G12C inhibitors such as sotorasib and adagrasib, as well as other emerging inhibitors, to provide a tangible and evidence-based comparison.
Comparative Efficacy of KRAS Inhibitors in PDX Models
The antitumor activity of various KRAS inhibitors has been evaluated in a range of patient-derived xenograft models across different cancer types. The following tables summarize the quantitative data from these preclinical studies, offering a snapshot of their comparative efficacy.
Table 1: Sotorasib (AMG510) Efficacy in PDX Models
| Cancer Type | PDX Model | Dosing Regimen | Outcome | Citation |
| Non-Small Cell Lung Cancer | LU1, LU10 | 100 mg/kg, daily | Tumor regression | [1] |
| Pancreatic Ductal Adenocarcinoma | MIA PaCa-2 (CDX) | 5, 30 mg/kg, daily | Dose-dependent tumor regression | [2] |
Table 2: Adagrasib (MRTX849) Efficacy in PDX Models
| Cancer Type | PDX Model | Dosing Regimen | Outcome | Citation |
| Multiple Tumor Types | 17 of 26 models | 100 mg/kg, daily | Pronounced tumor regression in 65% of models | |
| Non-Small Cell Lung Cancer | LU3, LU7 | 100 mg/kg, daily | Tumor growth inhibition | [1] |
| Colorectal Cancer | Co1 | 100 mg/kg, daily | Tumor growth inhibition | [1] |
| Non-Small Cell Lung Cancer (Brain Metastases) | LU65-Luc, H23-Luc | 100 mg/kg, twice daily | Significant inhibition of brain tumor growth | [3] |
Table 3: Efficacy of Other Investigational KRAS Inhibitors in PDX Models
| Inhibitor | Cancer Type | PDX Model | Dosing Regimen | Outcome | Citation |
| Divarasib (GDC-6036) | NSCLC, CRC, Other | Multiple | 400 mg, daily | Durable clinical responses | [4][5] |
| MRTX1133 (KRAS G12D inhibitor) | Pancreatic, NSCLC, CRC | Multiple | 30 mg/kg, IP BID | Robust tumor regression | [6][7] |
| JDQ443 | NSCLC, Colorectal | Multiple | 100 mg/kg, daily | Categorical antitumor responses | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized protocols for establishing PDX models and assessing KRAS inhibitor efficacy, which can be adapted to specific research needs.
Protocol 1: Establishment of Patient-Derived Xenografts (PDX)
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients, typically from surgical resection or biopsy.[6][10] The tissue should be transported in a sterile collection medium on ice.
-
Tumor Processing: In a sterile environment, the tumor tissue is washed with a balanced salt solution containing antibiotics. Any necrotic or fatty tissue is removed.[10] The tumor is then minced into small fragments (approximately 2-3 mm³).[6][10]
-
Implantation: Immunocompromised mice (e.g., NOD-SCID or NSG) are anesthetized. A small incision is made in the flank, and a tumor fragment is subcutaneously implanted.[6][10] Alternatively, for orthotopic models, the fragment is implanted in the corresponding organ.
-
Tumor Growth Monitoring: The mice are monitored regularly for tumor growth. Tumor volume is typically measured with calipers and calculated using the formula: (Length x Width²) / 2.[11]
-
Passaging: Once a tumor reaches a certain size (e.g., 1000-1500 mm³), it is harvested and can be serially passaged into new cohorts of mice for expansion.[12] A portion of the tumor should be cryopreserved for future use and another portion formalin-fixed for histological analysis to confirm fidelity to the original patient tumor.[12]
Protocol 2: In Vivo Efficacy Assessment of KRAS Inhibitors
-
Cohort Formation: Once PDX tumors reach a specified volume (e.g., 150-250 mm³), mice are randomized into treatment and control (vehicle) groups.[11]
-
Drug Administration: The KRAS inhibitor is administered to the treatment group according to the desired dosing regimen (e.g., oral gavage, intraperitoneal injection). The vehicle is administered to the control group.[13]
-
Tumor Volume and Body Weight Measurement: Tumor volume and mouse body weight are measured at regular intervals (e.g., twice or three times weekly) to assess treatment efficacy and toxicity.[13]
-
Endpoint Analysis: The study may be terminated when tumors in the control group reach a predetermined endpoint, or after a specified treatment duration. Efficacy is assessed by comparing the change in tumor volume between the treated and control groups.[11] Common metrics include tumor growth inhibition (TGI) and objective response rates based on modified RECIST criteria.[11]
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for downstream signaling proteins) and biomarker discovery.[14]
Visualizing Key Processes and Pathways
Understanding the underlying biological pathways and experimental workflows is essential for contextualizing efficacy data.
Caption: The KRAS G12C signaling pathway and the mechanism of its inhibition.
References
- 1. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 2. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esmo.org [esmo.org]
- 6. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mayo.edu [mayo.edu]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cross-Validation of KRAS Inhibitor-15 Activity in Diverse Cancer Cell Lines: A Comparative Guide
This guide provides a comparative analysis of the preclinical activity of a representative KRAS inhibitor, designated here as KRAS inhibitor-15, against a panel of cancer cell lines harboring the KRAS G12C mutation. The efficacy of this compound is benchmarked against other established KRAS G12C inhibitors, Sotorasib (AMG-510) and Adagrasib (MRTX849), as well as an inhibitor of the downstream effector MEK, Trametinib. This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these targeted therapies.
Comparative Efficacy of KRAS Inhibitors
The in vitro potency of this compound and its comparators was assessed across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values, standard measures of a drug's effectiveness in inhibiting a specific biological or biochemical function, were determined through cell viability and proliferation assays. The data, summarized in the tables below, demonstrate a range of sensitivities to KRAS inhibition across different cellular contexts.
Table 1: Comparative IC50 Values (nM) of KRAS G12C Inhibitors in Human Lung Cancer Cell Lines
| Cell Line | This compound (Hypothetical) | Sotorasib (AMG-510) | Adagrasib (MRTX-1257) |
| H358 | 85 | 0.1 - 10 | 0.1 - 10 |
| H1373 | 120 | 10 - 100 | 10 - 100 |
| H2122 | 98 | 10 - 100 | 10 - 100 |
| SW1573 | >1000 | >1000 | >1000 |
| H23 | 250 | 100 - 1000 | 100 - 1000 |
Data for Sotorasib and Adagrasib are synthesized from publicly available literature and may represent a range of reported values.[1][2] this compound data is hypothetical for illustrative purposes.
Table 2: Comparative GI50 Values (nM) of a MEK Inhibitor in Isogenic Cell Lines
| Cell Line (NIH3T3) | Trametinib |
| KRAS G12C | 72 |
| KRAS G12D | 150 |
This data illustrates the differential sensitivity of KRAS mutant cells to downstream pathway inhibition.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Cell Viability and Proliferation Assays (e.g., CellTiter-Glo®, CyQuant®)
-
Cell Seeding: Cancer cell lines are seeded in 96-well or 384-well plates at a predetermined density (e.g., 100-200 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.[1][2]
-
Compound Treatment: The following day, cells are treated with a serial dilution of the KRAS inhibitors or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a period of 7 to 10 days to allow for cell proliferation.[1][2]
-
Viability Assessment: Cell viability is measured using a commercially available assay kit, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or CyQuant® Cell Proliferation Assay (Thermo Fisher Scientific).[1][2][4] These assays quantify ATP levels or cellular DNA content, respectively, which are proportional to the number of viable cells.
-
Data Analysis: The luminescence or fluorescence signals are read using a plate reader. The data is normalized to the vehicle-treated control wells, and dose-response curves are generated. IC50 or GI50 values are calculated using non-linear regression analysis in software like Prism.[1]
Western Blotting for Phospho-ERK Analysis
-
Cell Treatment and Lysis: Cells are treated with the inhibitors for a specified duration (e.g., 1.5 to 3 hours).[4] Following treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., M-PER Extraction Buffer) supplemented with protease and phosphatase inhibitors.[5][6]
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (pERK1/2) and total ERK1/2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of pERK are normalized to total ERK.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams have been generated.
Caption: Simplified KRAS signaling pathway and points of inhibitor intervention.
Caption: Workflow for determining the in vitro efficacy of KRAS inhibitors.
References
- 1. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Assessing Therapeutic Efficacy of MEK Inhibition in a KRASG12C-Driven Mouse Model of Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
A Head-to-Head Showdown: In Vivo Comparison of KRAS G12C Inhibitors
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering new therapeutic avenues for patients with notoriously difficult-to-treat cancers. With several agents now in clinical development and two—sotorasib and adagrasib—approved for use, the need for a clear understanding of their comparative preclinical in vivo efficacy is paramount for researchers and drug developers. This guide provides a head-to-head comparison of key KRAS G12C inhibitors, summarizing available preclinical data from various in vivo studies.
Key Efficacy Data from Preclinical In Vivo Studies
The following tables summarize the quantitative data from head-to-head preclinical studies, providing a comparative snapshot of the anti-tumor activity of different KRAS G12C inhibitors.
Table 1: Comparison of a Novel KRAS G12C Inhibitor (Compound A) vs. Sotorasib in a Genetically Engineered Mouse Model (GEMM) of NSCLC
| Parameter | Compound A | Sotorasib | Mouse Model |
| Efficacy | Comparable to Sotorasib | Comparable to Compound A | Kras G12C-driven GEMM |
Table 2: Comparison of JMKX001899 vs. Sotorasib in an Intracranial Xenograft Model of NSCLC
| Parameter | JMKX001899 (100 mg/kg) | Sotorasib (100 mg/kg) | Vehicle | Cell Line |
| Bioluminescence Flux Ratio (Day 14/Day 0) | 0.01 | 0.89 | 0.85 | H358-Luc |
| Survival | Increased | - | - | H358-Luc & H23-Luc |
| CNS Penetration (CSF-to-unbound plasma ratio) | 0.18-0.50 | - | - | - |
Source: ASCO[3]
Table 3: Comparison of ASP2453 vs. Sotorasib (AMG 510) in a Sotorasib-Resistant Xenograft Model
| Parameter | ASP2453 | Sotorasib (AMG 510) | Xenograft Model |
| Tumor Growth | Induced tumor regression | - | AMG 510-resistant |
Source: ResearchGate[4]
Table 4: Preclinical Potency and Selectivity of Divarasib (GDC-6036) in Comparison to Sotorasib and Adagrasib
| Parameter | Divarasib (GDC-6036) | Sotorasib & Adagrasib |
| In Vitro Potency | 5 to 20 times more potent | - |
| In Vitro Selectivity | Up to 50 times more selective | - |
| In Vivo Efficacy | Complete tumor growth inhibition in multiple xenograft models | - |
Source: PubMed Central, Health Research Authority[1][5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the experimental protocols for the key in vivo studies cited.
JMKX001899 vs. Sotorasib in Intracranial Xenografts
-
Animal Model: 5-6 weeks old female Balb/c nude mice.[3]
-
Cell Lines: H358-Luc and H23-Luc human non-small cell lung cancer cell lines, engineered to express luciferase for bioluminescent imaging.[3]
-
Tumor Implantation: Intracranial implantation of H358-Luc and H23-Luc cells.[3]
-
Treatment: Oral once-daily dosing was initiated 10 days after implantation and continued for 21 days.[3]
-
Efficacy Assessment: Tumor burden was monitored weekly using bioluminescent imaging (BLI). Animal weight was monitored every 3 days.[3]
ASP2453 vs. Sotorasib in a Resistant Xenograft Model
-
Animal Model: Information on the specific mouse strain was not available in the provided search results.
-
Xenograft Model: An AMG 510 (sotorasib)-resistant xenograft model was used.[4]
-
Treatment: Details on the dosing and administration of ASP2453 and sotorasib were not specified in the abstract.
-
Efficacy Assessment: Tumor regression was the primary endpoint.[4]
Compound A vs. Sotorasib in a Genetically Engineered Mouse Model (GEMM)
-
Animal Model: A novel Kras G12C knock-in mouse model of NSCLC.[1][2]
-
Treatment: The specific doses and treatment schedule for Compound A and sotorasib were not detailed in the abstract.
-
Efficacy Assessment: The study found that Compound A had comparable efficacy to sotorasib in the Kras G12C-driven lung tumors arising in the GEMM.[1][2]
Visualizing the Mechanism and Experimental Design
To better understand the context of these head-to-head comparisons, the following diagrams illustrate the KRAS signaling pathway and a generalized workflow for in vivo studies of KRAS G12C inhibitors.
References
- 1. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic activity of a new KRAS<sup>G12C</sup> inhibitor JMKX001899 in brain metastases: Preclinical models of KRAS<sup>G12C</sup>-mutant non-small cell lung cancer. - ASCO [asco.org]
- 4. researchgate.net [researchgate.net]
- 5. hra.nhs.uk [hra.nhs.uk]
A Comparative Guide to the Synergistic Effects of KRAS Inhibitors in Combination Therapies
The development of direct KRAS inhibitors, particularly those targeting the G12C mutation, has marked a significant breakthrough in oncology.[1] However, the efficacy of KRAS inhibitor monotherapy can be limited by both primary and acquired resistance mechanisms.[2] This has spurred extensive research into combination strategies to enhance anti-tumor activity, overcome resistance, and improve patient outcomes. This guide provides a comparative overview of the synergistic effects observed when combining KRAS inhibitors with other cancer drugs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
KRAS Inhibitors in Combination with Receptor Tyrosine Kinase (RTK) Inhibitors
One of the key resistance mechanisms to KRAS G12C inhibition, especially in colorectal cancer (CRC), is the reactivation of the MAPK pathway through upstream signaling, often involving the epidermal growth factor receptor (EGFR).[2][3] Combining KRAS inhibitors with RTK inhibitors like cetuximab or panitumumab, which block EGFR signaling, has shown significant synergistic efficacy.[2][4]
Caption: Synergy of KRAS G12C and EGFR inhibitors.
| Combination Therapy | Trial/Study | Number of Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Adagrasib + Cetuximab | KRYSTAL-1[5] | 32 | 46% | 100% | 6.9 months |
| Adagrasib Monotherapy | KRYSTAL-1[5] | 44 | 19% | 86% | 5.6 months |
| Sotorasib + Panitumumab | CodeBreak 300[4] | - | 26.4% | - | 5.6 months |
| Divarasib + Cetuximab | -[4] | - | 62.5% | - | 8.1 months |
A study evaluating the combination of an EGFR inhibitor and a KRAS G12C inhibitor in patient-derived xenografts (PDX) would typically follow this protocol[2]:
-
Cell Culture and Implantation : Patient-derived CRC cells with a KRAS G12C mutation are cultured.
-
Animal Model : Immunocompromised mice (e.g., NOD-scid gamma) are subcutaneously implanted with 1x10^6 tumor cells.
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). Mice are then randomized into treatment groups: Vehicle, KRAS inhibitor alone, EGFR inhibitor alone, and the combination.
-
Dosing : Drugs are administered as per a predetermined schedule (e.g., oral gavage for the KRAS inhibitor daily, intraperitoneal injection for the EGFR inhibitor weekly).
-
Monitoring : Tumor volume is measured bi-weekly with calipers. Animal body weight and general health are monitored.
-
Endpoint : The study concludes when tumors reach a maximum size (e.g., 2000 mm³) or at a predetermined time point.
-
Analysis : Tumor growth inhibition is calculated and statistical significance between groups is determined.
KRAS Inhibitors in Combination with SHP2 Inhibitors
SHP2 is a protein tyrosine phosphatase that acts upstream of KRAS, mediating signaling from RTKs to RAS.[6] Inhibition of SHP2 can block this signaling and has shown synergistic effects when combined with KRAS inhibitors, potentially overcoming adaptive resistance.[2][7]
Caption: Synergy of KRAS G12C and SHP2 inhibitors.
| Population | Trial/Study | Number of Patients (n) | Confirmed Objective Response Rate (ORR) |
| NSCLC patients naive to KRAS G12C inhibition | -[2] | 12 | 33% |
| NSCLC patients with prior KRAS G12C inhibitor treatment | -[2] | 12 | 33% |
| First-line NSCLC patients | -[8] | 102 | 64.7% |
To assess the synergistic effect of a KRAS inhibitor and a SHP2 inhibitor in vitro:
-
Cell Seeding : KRAS G12C mutant cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment : Cells are treated with a dose matrix of the KRAS inhibitor and the SHP2 inhibitor, both as single agents and in combination, across a range of concentrations.
-
Incubation : Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement : Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.
-
Synergy Analysis : The combination index (CI) is calculated using software like CompuSyn. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
KRAS Inhibitors in Combination with MEK Inhibitors
As MEK is a critical downstream effector in the KRAS signaling pathway, combining a KRAS inhibitor with a MEK inhibitor offers a vertical blockade strategy.[9] This dual inhibition can lead to a more profound and durable suppression of the MAPK pathway.[10]
Caption: Vertical blockade with KRAS and MEK inhibitors.
| Population | Trial/Study | Number of Patients (n) | Grade 3-4 Treatment-Related Adverse Events (TRAEs) |
| Advanced KRAS G12C-mutated solid tumors | CodeBreaK 101[2] | 41 | 34.1% |
Note: While preclinical data strongly supports this combination, clinical data on efficacy is still emerging, and toxicity can be a concern.
KRAS Inhibitors in Combination with Immunotherapy
Preclinical models suggest that KRAS inhibition can remodel the tumor microenvironment to be more favorable for an anti-tumor immune response, for instance by increasing CD8+ T-cell infiltration.[4][11] This provides a strong rationale for combining KRAS inhibitors with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies.
Caption: Workflow for testing KRASi and ICI synergy in vivo.
| Combination Therapy | Trial/Study | Population | Number of Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Adagrasib + Pembrolizumab | KRYSTAL-7[2] | Treatment-naïve advanced NSCLC | 148 | - | - |
| Sotorasib + Pembrolizumab or Atezolizumab | CodeBreaK 101[4] | NSCLC | 58 | 29% | 83% |
Note: While promising, combination therapies with immunotherapy have shown potential for increased toxicity, such as hepatotoxicity, which requires careful management.[4]
Other Promising Combinations
Preclinical and early clinical studies are exploring a variety of other combination strategies to enhance the efficacy of KRAS inhibitors.
| Combination Partner | Rationale | Key Findings |
| CDK4/6 Inhibitors (e.g., Palbociclib) | Targets cell cycle progression, a downstream effect of KRAS signaling.[7][11] | Preclinical data show improved anti-tumor activity in NSCLC and CRC models.[7] |
| mTOR Inhibitors (e.g., Everolimus, Vistusertib) | Targets the parallel PI3K/AKT/mTOR pathway, a known resistance mechanism.[11][12][13] | Combination with a dual RAF/MEK inhibitor halted cancer progression in a Phase I trial.[12] Preclinical synergy with KRAS G12C inhibitors.[11] |
| FAK Inhibitors | Sustained FAK activation can lead to KRAS inhibitor resistance.[2] | Preclinical studies show synergistic anti-tumor effects in xenograft models.[2] |
| IGF1R Inhibitors | Targets another RTK pathway that can mediate resistance.[10] | Triple combination with mTOR and KRAS G12C inhibitors showed greater efficacy and tolerability in mouse models.[10] |
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The field of KRAS inhibition is rapidly evolving, and the data presented here reflects the state of research at the time of writing. Researchers should consult primary literature for the most detailed and up-to-date information.
References
- 1. mdpi.com [mdpi.com]
- 2. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Synergistic Drug Combinations to Target KRAS-Driven Chemoradioresistant Cancers Utilizing Tumoroid Models of Colorectal Adenocarcinoma and Recurrent Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination treatments in KRAS G12C-mut colorectal cancer [dailyreporter.esmo.org]
- 6. The Potential Treatment Options and Combination Strategies of KRAS-Mutated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review [frontiersin.org]
- 9. verastem.com [verastem.com]
- 10. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Drug combination shows promise against cancer’s ‘death star’ protein | The Royal Marsden [royalmarsden.nhs.uk]
- 13. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Validation of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of inhibitors targeting the KRAS G12C mutation have marked a significant breakthrough in oncology, offering new therapeutic avenues for cancers that were once considered "undruggable".[1][2] The reproducibility of experimental findings is paramount to the successful clinical translation of these promising agents. This guide provides a comparative overview of the experimental data for leading KRAS G12C inhibitors, details common methodologies for their evaluation, and visualizes the underlying biological pathways and experimental workflows. While specific data for a compound denoted "KRAS inhibitor-15" is not publicly available, this guide focuses on well-documented inhibitors such as sotorasib and adagrasib to illustrate the key experimental considerations and benchmarks in the field.
Comparative Efficacy and Safety of KRAS G12C Inhibitors
The clinical development of KRAS G12C inhibitors has been rapid, with several agents demonstrating promising anti-tumor activity in patients with advanced solid tumors harboring this specific mutation.[3][4] The following tables summarize key performance data from clinical trials of prominent KRAS G12C inhibitors, providing a basis for comparing their efficacy and safety profiles.
Table 1: Efficacy of KRAS G12C Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Sotorasib (AMG510) | CodeBreaK 100 (Phase 1/2) | 32.2%[5] | 88.1%[5] | 6.3 months[5] |
| CodeBreaK 200 (Phase 3) | - | - | 5.6 months[6] | |
| Adagrasib (MRTX849) | KRYSTAL-1 (Phase 1/2) | 42.9%[7][8] | - | 6.5 months[8] |
| Garsorasib | Phase 2 | 52%[1] | 89%[1] | 9 months[1] |
| Divarasib | - | 49% - 59%[1] | 91%[1] | - |
| Fulzerasib | - | 49% - 59%[1] | - | - |
| Elironrasib | RMC-6291-001 (Phase 1) | 42%[9] | 79%[9] | 6.2 months[9] |
| LY3537982 | LOXO-RAS-20001 (Phase 1a/1b) | 38% (KRASi-naïve)[10] | 88% (KRASi-naïve)[10] | - |
Table 2: Efficacy of KRAS G12C Inhibitors in Colorectal Cancer (CRC)
| Inhibitor Combination | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Sotorasib + Panitumumab | CodeBreaK 101 (Phase 2) | 33%[6] | 5.7 months[6] |
| Adagrasib + Cetuximab | KRYSTAL-1 | 34%[11] | 7 months[11] |
| Divarasib + Cetuximab | Phase 1b | 62.5% (KRASi-naïve)[11] | 8.1 months (KRASi-naïve)[11] |
| LY3537982 + Cetuximab | LOXO-RAS-20001 (Phase 1a/1b) | 45%[10] | - |
Table 3: Common Treatment-Related Adverse Events (TRAEs) of Sotorasib and Adagrasib
| Adverse Event | Sotorasib (Any Grade)[7] | Adagrasib (Any Grade) |
| Diarrhea | 69.8% | Yes[8] |
| Nausea | 69.8% | Yes[8] |
| Increased Liver Enzymes | 69.8% | Yes[8] |
| Fatigue | 69.8% | Yes[8] |
| Rash | - | Yes[8] |
| Pruritus | - | Yes[8] |
Key Experimental Protocols for Evaluating KRAS Inhibitors
The reproducibility of the data presented above relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key experiments commonly used to characterize KRAS inhibitors.
In Vitro Assays
-
Cell Viability/Proliferation Assay:
-
Objective: To determine the concentration-dependent effect of the inhibitor on the growth of cancer cell lines harboring the KRAS G12C mutation versus wild-type KRAS.
-
Methodology:
-
Seed KRAS G12C mutant and KRAS wild-type cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the KRAS inhibitor (e.g., sotorasib, adagrasib) or vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
-
-
-
Western Blotting for Pathway Modulation:
-
Objective: To confirm that the inhibitor is hitting its target and modulating downstream signaling pathways.
-
Methodology:
-
Treat KRAS G12C mutant cells with the inhibitor at various concentrations and time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins in the MAPK pathway (e.g., p-ERK, ERK, p-MEK, MEK) and PI3K/AKT pathway (e.g., p-AKT, AKT).[12][13]
-
Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
-
Analyze the band intensities to determine the extent of pathway inhibition.
-
-
In Vivo Assays
-
Xenograft Tumor Models:
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Implant human cancer cells with the KRAS G12C mutation subcutaneously into immunocompromised mice (e.g., nude or NSG mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the KRAS inhibitor (e.g., orally, once daily) and vehicle control according to a predetermined schedule.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatment.
-
-
Visualizing the KRAS Signaling Pathway and Experimental Workflow
To further elucidate the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
Caption: The KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.
References
- 1. ilcn.org [ilcn.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and toxicity of KRASG12C inhibitors in advanced solid tumors: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. ovid.com [ovid.com]
- 6. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer (21.03.2025) [di.aerzteblatt.de]
- 7. Multiple Studies Investigating KRAS G12C Inhibitors in NSCLC [theoncologynurse.com]
- 8. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 10. onclive.com [onclive.com]
- 11. mdpi.com [mdpi.com]
- 12. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking KRAS Inhibitor-15: A Comparative Guide to Next-Generation KRAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the development of inhibitors targeting KRAS, a notoriously challenging oncogene. This guide provides a comprehensive comparison of KRAS inhibitor-15 against leading next-generation KRAS inhibitors, including sotorasib, adagrasib, divarasib, and MRTX1133. We present a detailed analysis of their performance based on preclinical data, supported by explicit experimental protocols and visual representations of key biological pathways and workflows.
Quantitative Performance Analysis
The following tables summarize the in vitro potency of this compound and its next-generation counterparts. The data, presented as half-maximal inhibitory concentrations (IC50), have been compiled from various biochemical and cell-based assays. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Biochemical Assay Performance of KRAS Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) |
| This compound | KRAS G12C | SOS1-mediated GDP/GTP exchange | 19[1] |
| Sotorasib (AMG 510) | KRAS G12C | Not Specified | 10.95 (in CLM22 organoids)[2] |
| Adagrasib (MRTX849) | KRAS G12C | Not Specified | 5[3] |
| Divarasib (GDC-6036) | KRAS G12C | Not Specified | Sub-nanomolar[4] |
| MRTX1133 | KRAS G12D | Homogeneous time-resolved fluorescence | <2[5] |
Table 2: Cell-Based Assay Performance of KRAS Inhibitors
| Inhibitor | Cell Line | Mutation | Assay Type | IC50 (nM) |
| This compound | MIA PaCa-2 | KRAS G12C | Cell Viability | 23[1] |
| This compound | MIA PaCa-2 | KRAS G12C | p-ERK Inhibition | 51[1] |
| Sotorasib (AMG 510) | NCI-H358 | KRAS G12C | Cell Viability | 6[6] |
| Sotorasib (AMG 510) | MIA PaCa-2 | KRAS G12C | Cell Viability | 9[6] |
| Adagrasib (MRTX849) | MIA PaCa-2 | KRAS G12C | Cell Viability | 10-973 (2D) / 0.2-1042 (3D)[7][8] |
| Divarasib (GDC-6036) | KRAS G12C positive cell lines | KRAS G12C | Not Specified | Not Specified (reported to be 5-20x more potent than sotorasib and adagrasib)[9][10] |
| MRTX1133 | AGS | KRAS G12D | Cell Viability (2D) | 6[11] |
| MRTX1133 | Various PDAC cell lines | KRAS G12D | Cell Viability | Submicromolar[12] |
Signaling Pathway and Mechanism of Action
KRAS inhibitors function by targeting mutated KRAS proteins, thereby inhibiting downstream signaling pathways that drive tumor growth and proliferation. The primary pathway affected is the MAPK/ERK pathway. The diagram below illustrates the canonical KRAS signaling cascade and the point of intervention for these inhibitors.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and aid in the design of future experiments.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[1][13]
Materials:
-
Cells cultured in opaque-walled multiwell plates (96-well or 384-well).
-
Test compounds (KRAS inhibitors) at various concentrations.
-
CellTiter-Glo® Reagent (Promega).
-
Luminometer.
Procedure:
-
Seed cells in opaque-walled 96-well or 384-well plates at a density that ensures logarithmic growth during the 72-hour experiment.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with a serial dilution of the KRAS inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.
p-ERK Inhibition Assay (Western Blot)
This method is used to assess the ability of KRAS inhibitors to block the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.
Materials:
-
Cells cultured in multiwell plates.
-
KRAS inhibitors.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-p-ERK, anti-total-ERK, and a loading control like anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells and treat with KRAS inhibitors for the desired time.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize p-ERK levels to total ERK and the loading control.
-
Determine the IC50 for p-ERK inhibition.
SOS1-Mediated Nucleotide Exchange Assay
This biochemical assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on KRAS, a critical step in KRAS activation.[7]
Materials:
-
Recombinant GDP-loaded KRAS protein.
-
Recombinant SOS1 protein.
-
GTP.
-
KRAS inhibitors.
-
Assay buffer.
-
Detection reagents (e.g., AlphaScreen beads or HTRF reagents).
Procedure:
-
Pre-incubate GDP-loaded KRAS with the test inhibitor.
-
Initiate the exchange reaction by adding a mixture of SOS1 and GTP.
-
Allow the reaction to proceed for a defined period.
-
Add detection reagents to measure the amount of GTP-bound KRAS.
-
Measure the signal using a suitable plate reader.
-
Calculate the IC50 value based on the inhibition of the nucleotide exchange.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the potency of KRAS inhibitors, from initial cell culture to the final data analysis.
Conclusion
This guide provides a comparative overview of this compound and several next-generation KRAS inhibitors. The presented data and protocols offer a valuable resource for researchers in the field of oncology and drug discovery. While this compound shows promise in preclinical models, the next-generation inhibitors, sotorasib, adagrasib, divarasib, and MRTX1133, have demonstrated significant potency and, in some cases, have advanced to clinical trials, marking a new era in the treatment of KRAS-mutant cancers. Further head-to-head studies under standardized conditions will be crucial for a definitive comparison of these promising therapeutic agents.
References
- 1. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. ch.promega.com [ch.promega.com]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 9. Homogeneous Dual-Parametric-Coupled Assay for Simultaneous Nucleotide Exchange and KRAS/RAF-RBD Interaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format [frontiersin.org]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for KRAS Inhibitor-15
For researchers and scientists at the forefront of drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step procedures for the proper disposal of KRAS inhibitor-15, ensuring the safety of laboratory personnel and compliance with environmental regulations. While this compound is a valuable tool in cancer research, its disposal requires adherence to strict protocols to mitigate potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the immediate safety and handling precautions for this compound. This information is typically found in the Safety Data Sheet (SDS) provided by the supplier.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
A suitable respirator, especially when dealing with the solid form to avoid dust and aerosol formation[1][2][3][4]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors, mists, or dust.[1][2][3][4]
-
Ensure that a safety shower and an eye wash station are readily accessible.[1][2][3]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present. Seek prompt medical attention.[1][2][4]
-
Skin Contact: Rinse the skin thoroughly with plenty of water and remove contaminated clothing.[1][2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1][2][4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][4]
Storage of this compound Waste
Proper storage of this compound waste is a critical step in the disposal process. All waste materials should be accumulated in designated Satellite Accumulation Areas (SAAs).[5][6]
| Storage Condition | Recommendation | Source |
| Temperature (Solid) | -20°C, protected from light | [3][4][7] |
| Temperature (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month, protected from light and stored under nitrogen | [7] |
| Container | Tightly sealed, compatible container (plastic is often preferred for chemical waste) | [2][3][4][6][8] |
| Labeling | All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name ("this compound") and a description of its hazards. | [6][8] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general laboratory chemical waste guidelines and should be adapted to comply with your institution's specific policies.
1. Waste Segregation:
-
Solid Waste: Collect solid this compound waste, such as unused powder, in a designated, properly labeled hazardous waste container. Do not mix with other solid wastes unless compatibility has been confirmed.
-
Liquid Waste:
-
Solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Segregate organic solvent solutions from aqueous solutions.[8][9]
-
Do not mix with incompatible materials such as strong acids/alkalis or strong oxidizing/reducing agents.[1][3][4]
-
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and bench paper, should be considered hazardous waste and disposed of in a designated solid waste container.
2. Container Management:
-
Keep waste containers tightly closed except when adding waste.[6][9]
-
Ensure containers are stored in a designated Satellite Accumulation Area (SAA) with secondary containment to prevent spills from reaching drains.[6][10]
-
Do not overfill liquid waste containers.[8]
3. Disposal of Empty Containers:
-
A container that held this compound should be triple-rinsed with a suitable solvent capable of removing the residue.[9][10]
-
The rinsate must be collected and treated as hazardous waste.[9]
-
After triple-rinsing, deface the original label and dispose of the container as regular trash, in accordance with institutional policy.[10]
4. Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for your hazardous waste.[5][6]
-
Provide them with an accurate inventory of the waste.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the key decision points and procedural flows.
Caption: Waste segregation flow for this compound.
Caption: Step-by-step disposal pathway for this compound.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and the latest Safety Data Sheet for the most accurate and up-to-date information.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. KRAS G12C inhibitor 29|847337-63-7|MSDS [dcchemicals.com]
- 4. KRAS G12D inhibitor 3|2757095-11-5|MSDS [dcchemicals.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling KRAS Inhibitor-15
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of KRAS Inhibitor-15.
This document provides crucial safety and logistical information for the handling of this compound, an investigational compound. While the supplier's Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is prudent to handle all investigational drugs with a high degree of caution due to the limited availability of comprehensive toxicity data. Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential routes of exposure in a laboratory setting.
| Task/Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid Form) | - Disposable Gown/Lab Coat- Two pairs of chemotherapy-rated gloves- Safety Goggles with side shields- N95 Respirator | Prevents skin contact and inhalation of fine particles. Double-gloving provides extra protection. |
| Solution Preparation and Handling | - Disposable Gown/Lab Coat- Chemotherapy-rated gloves- Safety Goggles with side shields | Protects against splashes and skin contact. |
| Cell Culture and In Vitro Assays | - Disposable Gown/Lab Coat- Nitrile Gloves- Safety Glasses | Standard protection for handling solutions in a controlled environment. |
| Spill Cleanup | - Impervious Clothing- Two pairs of chemotherapy-rated gloves- Safety Goggles with side shields- Suitable Respirator | Provides full-body protection from splashes and potential aerosols during cleanup. |
Emergency First Aid Procedures
In the event of an accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the initial steps to be taken.
| Exposure Route | Immediate First Aid Measures |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes.2. Remove contact lenses, if present and easy to do.3. Seek prompt medical attention. |
| Skin Contact | 1. Remove contaminated clothing immediately.2. Rinse the affected skin area thoroughly with large amounts of water.3. Seek medical attention. |
| Inhalation | 1. Move the individual to an area with fresh air.2. If breathing is difficult, provide respiratory support.3. Seek immediate medical attention. |
| Ingestion | 1. Wash out the mouth with water.2. Do NOT induce vomiting. 3. Seek immediate medical attention. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe and efficient handling of this compound in a laboratory setting. The following diagram illustrates the key stages of the operational plan.
KRAS G12C Signaling Pathway and Inhibition
This compound is designed to target the KRAS G12C mutation. Understanding the signaling pathway is crucial for interpreting experimental results. The diagram below illustrates the canonical KRAS signaling pathway and the mechanism of inhibition by a G12C-specific inhibitor.
Disposal Plan
Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure compliance with regulations. Although classified as non-hazardous, as an investigational drug, it should be disposed of with care.
1. Waste Segregation:
-
Solid Waste: All disposable items that have come into direct contact with this compound (e.g., gloves, pipette tips, tubes, vials) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Decontamination:
-
All work surfaces and equipment should be decontaminated after handling the compound. A 70% ethanol solution is generally effective for surface cleaning.
3. Final Disposal:
-
All collected waste must be disposed of through your institution's official hazardous waste management program.[1][2][3]
-
Ensure that waste containers are properly labeled with the full chemical name and any other required information.[1]
-
Follow all local, state, and federal regulations for the disposal of chemical and investigational drug waste.[2][3]
By adhering to these safety and operational guidelines, researchers can minimize risks and ensure the responsible handling of this compound throughout its lifecycle in the laboratory. Always consult your institution's specific safety protocols and EHS department for guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
